Bifenazate acts as a potent inhibitor of the mitochondrial electron transport chain, disrupting cellular energy production.
A key feature of this compound is its high selectivity, which is linked to its target site, though this same target is also the source of emerging resistance.
The table below summarizes key mutations associated with this compound resistance.
| Mutation | Location in Cytochrome b | Documented Origin / Prevalence |
|---|---|---|
| G132A [4] | Not specified | Found in 68.75% of hop and 40% of mint TSSM populations in the US Pacific Northwest [4] |
| M128T [5] | cd1 helix | Identified in populations from Türkiye exhibiting the highest resistance levels [5] |
| I139L [3] | Not specified | Confers resistance; a key residue for differential binding affinity between mite species [3] |
This compound was initially characterized as a GABA receptor agonist, but subsequent research has refined this understanding.
The mitochondrial mode of action has been validated through several sophisticated experimental approaches.
The following diagram illustrates the key experimental steps used to elucidate this compound's mitochondrial mode of action.
The clarified mode of action has direct implications for acaricide use and development.
The table below summarizes key cytochrome b mutations linked to this compound resistance and their interaction with G126S.
| Mutation(s) | Helix Location | Phenotypic Effect (Resistance) | Key Research Findings |
|---|---|---|---|
| G126S alone [1] | cd1 | None (Susceptible) | Considered a neutral polymorphism; cannot be used as a standalone molecular diagnostic for resistance [1] [2]. |
| G126S + D252N [3] | cd1 + ef | Confers Resistance | A novel mutation combination identified in an Australian strain; maternal inheritance confirmed [3]. |
| G126S + S141F [4] | cd1 + cd1 | Confers Resistance | One of the earlier documented mutation pairs leading to this compound and acequinocyl cross-resistance [4]. |
| G126S + I136T [4] | cd1 + cd1 | Confers Resistance | A documented mutation pair associated with resistance [4]. |
| G126S + A133T [2] | cd1 + cd1 | Confers Resistance | A documented mutation pair associated with resistance [2]. |
| L258F [2] | ef | Confers Resistance | A novel mutation found in the G126S background; confers cross-resistance to acequinocyl and this compound [2]. |
| P262T [4] | ef | Confers Resistance | A single mutation in the ef-helix associated with resistance [4]. |
| G132A [5] | cd1 | Confers Resistance | A single mutation in the cd1-helix identified in Pacific Northwest U.S. hop and mint fields [5]. |
The core mechanism of this compound resistance is target-site insensitivity due to mutations in the Qo binding pocket of mitochondrial cytochrome b, a component of complex III. This compound is a pro-acaricide that requires metabolic activation, and its active metabolite inhibits electron transport at this site [2].
To investigate this compound resistance, an integrated approach combining phenotypic bioassays with molecular genotyping is essential. The following workflow outlines the core experimental process.
Experimental workflow for characterizing this compound resistance
The standard method is the leaf-disc bioassay [5] [4] [6].
The mode of action of bifenazate has been re-evaluated since its introduction. Initially classified as a neurotoxin, strong evidence now indicates it functions as a mitochondrial electron transport inhibitor at complex III (the Qo site of cytochrome b) [1].
The diagram below illustrates this mechanism and the subsequent cellular and population-level effects.
Key evidence supporting the mitochondrial mode of action includes:
A study on the citrus red mite, Panonychus citri, provides direct evidence of sublethal effects. When newly emerged female mites were exposed to sublethal concentrations (LC₁₀ and LC₃₀) of this compound, significant impacts on population growth parameters were observed [3].
The table below summarizes the key findings from this study.
| Life Table Parameter | Change at LC₃₀ (compared to control) | Biological Implication |
|---|---|---|
| Adult Longevity | Decreased | Shorter adult lifespan. |
| Fecundity | Decreased | Fewer eggs laid per female. |
| Oviposition Period | Decreased | Reduced number of days spent laying eggs. |
| Pre-oviposition Period | Prolonged | Delayed onset of egg-laying. |
| Net Reproductive Rate (R₀) | Decreased | Fewer female offspring produced per generation. |
| Intrinsic Rate of Increase (rₘ) | Decreased | Reduced overall population growth potential. |
| Mean Generation Time (T) | Decreased | Shorter time between generations. |
| Doubling Time | Increased | Population takes longer to double in size. |
These data demonstrate that sublethal doses of this compound can adversely affect mite populations by suppressing growth and reproductive capacity, highlighting its potential for population management beyond direct mortality [3].
The following methodology, adapted from a study on Panonychus citri, outlines a standard approach for evaluating the sublethal effects of acaricides on spider mite life tables [3].
1. Bioassay to Determine Sublethal Concentrations
2. Life Table Study
3. Assessment of Enzymatic Response (Optional)
While the provided data is insightful, it's important to note its limitations:
The established classification for bifenazate according to IRAC is as follows:
| Classification Aspect | Description |
|---|---|
| IRAC Group | 20 |
| IRAC Sub-Group | 20D [1] |
| Primary Target Site | Mitochondrial Complex III electron transport inhibitors - Qo site [1] [2] |
| Chemical Class | Carbazate [1] [2] |
| General Mode of Action | Neuronal inhibitor; non-systemic with contact and residual action [2] |
This classification indicates that this compound primarily acts by disrupting cellular energy production within the mitochondria [1] [2].
While the official classification points to a mitochondrial target, a 2012 research study proposed a secondary, novel mechanism. The study found that this compound and its active metabolite, diazene, act as positive allosteric modulators of GABA-gated chloride channels in the two-spotted spider mite (Tetranychus urticae) [3].
The diagram below illustrates the relationship between these two proposed mechanisms and their physiological effects.
This proposed GABA-related activity is distinct from the blocking action of Group 2 insecticides like fipronil. Instead of directly blocking the channel, this compound makes the GABA receptor more sensitive to its natural neurotransmitter, leading to enhanced neuroinhibition and contributing to mite paralysis [3]. The precise relationship between this GABA synergist action and its acaricidal effect is still under investigation [3].
The following table summarizes the core experimental data from the research on this compound's interaction with the GABA receptor:
| Experimental Aspect | Key Finding |
|---|---|
| Study System | Homologue of the RDL GABA receptor subunit (TuGABAR) from Tetranychus urticae [3] |
| Direct Agonist Action | This compound and diazene did not activate the GABA receptor on their own [3] |
| Allosteric Modulator Action | At 30 µM, both compounds significantly enhanced the GABA-induced response in a dose-dependent manner [3] |
| Impact on GABA Potency | Shifted the GABA EC₅₀ from 24.8 µM to 4.83 µM (this compound) and 10.8 µM (diazene) [3] |
For researchers aiming to replicate or build upon these findings, the core methodological approach is outlined below.
To investigate the action of this compound and its metabolite diazene on the GABA-gated chloride channel function of the two-spotted spider mite (Tetranychus urticae) [3].
The experimental process can be visualized as a series of key stages:
The IRAC classification of this compound in Group 20D reflects its primary action as a mitochondrial electron transport inhibitor. However, emerging evidence of its secondary action as a GABA receptor positive allosteric modulator suggests a more complex and unique dual mechanism [3]. This highlights that IRAC classifications are based on the primary, site-specific action, and active ingredients can have secondary effects that contribute to their overall efficacy and specificity.
| Property | Description / Value | Remarks & Implications |
|---|---|---|
| Chemical Class | Carbazate insecticide/acaricide [1] | Synthetic, mitochondrial complex III electron transport inhibitor [1]. |
| Water Solubility | 2.06 mg/L (at 20°C, pH 7) [1] | Low solubility; low potential for leaching to groundwater [1]. |
| Octanol-Water Partition Coeff. (Log P) | 3.4 [1] | High; potential for bioaccumulation [1]. |
| Soil Persistence (DT50) | Not persistent [1] | Rapid dissipation; specific DT50 values not listed in search results. |
| General Environmental Fate | Not persistent in soil/water [1] | Low volatility; not expected to persist or leach [1]. |
| Toxicity to Aquatic Organisms | Moderately toxic [1] | Poses risks to aquatic life. |
| Toxicity to Honeybees & Earthworms | Moderately toxic [1] | Moderate risk to non-target organisms. |
| Toxicity to Mammals | Highly toxic [1] | Skin, eye, and respiratory irritant [1]. |
Bifenazate degrades through multiple pathways, with its speed and route highly dependent on the environment. The following table outlines its degradation half-lives under different conditions.
| Medium/Condition | Primary Process | Half-life (t₁/₂) | Major Degradation Product |
|---|---|---|---|
| Water (pH 5.7, dark) | Autoxidation (reaction with oxygen) [2] | 34 hours [2] | This compound diazene [2] |
| Water (pH 5.7, light) | Photolysis [2] | 17 hours [2] | This compound diazene [2] |
| Acetonitrile (light) | Photolysis (oxygen oxidation & N-N bond cleavage) [2] | 2 hours [2] | This compound diazene [2] |
| Green Pepper Skin (dark) | Autoxidation [2] | 34 hours [2] | This compound diazene and other minor byproducts [2] |
| Green Pepper Skin (light) | Photolysis [2] | 23 hours [2] | This compound diazene and other minor byproducts [2] |
| Paraffinic Wax Film (light) | Photolysis [2] | 365 hours (~15 days) [2] | Information missing |
| Paraffinic Wax Film (dark) | Autoxidation [2] | 1600 hours (~67 days) [2] | Information missing |
The diagram below illustrates the core experimental workflow for studying this compound's reactivity and degradation products across different systems.
Experimental workflow for studying this compound degradation in different media and conditions.
Plasma-Activated Water (PAW) technology shows promise as a green method for reducing this compound residues on fresh produce without compromising quality.
Experimental Workflow: The PAW generation and treatment process involves a specific setup [3]:
Key Finding: PAW treatment reduced this compound residues on kumquats by up to 74.35% compared to the control, without negatively affecting fruit storage quality [3].
The following tables consolidate the key quantitative findings from a transcriptome analysis of P. xylostella larvae after exposure to an LC₃₀ dose of bifenazate [1] [2] [3].
Table 1: Summary of RNA-Seq Data and Differentially Expressed Genes (DEGs)
| Category | Details |
|---|---|
| Raw Reads | 249,090,682 from six libraries (3 treated, 3 control) [1] |
| Clean Reads | 124,545,341 (average Q30: 93.79%) [1] |
| Reference Genome Mapping Rate | 73.80% - 76.81% across samples [1] |
| Total Genes Identified | 14,712 [1] |
| Annotated Genes | 13,624 (92.60% of total) [1] |
| Differentially Expressed Genes (DEGs) | 757 [1] [2] [3] |
| Up-regulated DEGs | 526 [1] [2] [3] |
| Down-regulated DEGs | 231 [1] [2] [3] |
Table 2: Key Up-regulated Genes and Affected Pathways
| Functional Category | Number/Type of Genes | Specific Genes / Pathways |
|---|---|---|
| Detoxification Enzymes | 10 genes total [1] [2] [3] | |
| • Cytochrome P450 monooxygenases (P450s) | 4 genes [1] [2] [3] | |
| • Glutathione S-transferases (GSTs) | 5 genes [1] [2] [3] | |
| • UDP-Glucuronosyltransferase (UGT) | 1 gene [1] [2] [3] | |
| Cuticular Proteins (CPs) | 17 genes [1] [2] [3] | 15 belonged to the CPR family [1] [2] [3] |
| Energy Metabolism | 8 mitochondrial genes [1] [2] [3] | Oxidative phosphorylation pathway [1] [2] [3] |
| Inhibited Pathways | Genes were down-regulated [1] [2] [3] | Tyrosine metabolism and Purine metabolism [1] [2] [3] |
To help you replicate or assess this research, here are the detailed methodologies used in the cited study.
The diagram below illustrates the core defense pathways activated in P. xylostella in response to sublethal this compound exposure, based on the transcriptome findings [1] [2] [3].
This research provides a foundational molecular profile for understanding how P. xylostella defends against this compound. The up-regulation of cuticular proteins suggests a potential reduced penetration resistance mechanism, while the activation of detoxification enzymes and energy production pathways indicates a robust metabolic defense response [1] [2] [3].
The table below details the core mechanism of bifenazate as a mitochondrial electron transport chain inhibitor.
| Aspect | Detailed Description |
|---|---|
| Primary Target | Mitochondrial Complex III (cytochrome bc₁ complex) [1] |
| Specific Binding Site | Qo pocket (quinone outer site) of the cytochrome b (cytb) subunit [1] [2] |
| Core Action | Inhibits electron transfer from ubiquinol to cytochrome c, halting the electron transport chain [1] |
| Cellular Consequence | Disruption of proton gradient across mitochondrial membrane, reducing ATP production [2] |
| Pro-acaricide Status | Requires enzymatic activation (e.g., by carboxyl/cholinesterases) to become biologically active [1] |
The intensive use of this compound has led to field resistance, primarily linked to specific point mutations in the cytochrome b gene that hinder the binding of the acaricide. The known mutations are summarized below.
| Mutation/s in cytb | Structural Helix | Phenotype | Notes |
|---|---|---|---|
| G132A [1] | cd1-helix [1] | Confers resistance [1] | A single mutation that provides resistance. |
| P262T [1] | ef-helix [1] | Confers resistance [1] | A single mutation that provides resistance. |
| G126S + A133T [1] | cd1-helix [1] | Confers resistance [1] | G126S alone is a neutral polymorphism; resistance requires the combination. |
| G126S + I136T [1] | cd1-helix [1] | Confers resistance [1] | G126S alone is a neutral polymorphism; resistance requires the combination. |
| G126S + S141F [1] | cd1-helix [1] | Confers resistance [1] | G126S alone is a neutral polymorphism; resistance requires the combination. |
| L258F [1] | ef-helix [1] | Confers resistance and cross-resistance to acequinocyl [1] | A novel mutation found on a G126S background. |
Key experimental approaches used to elucidate this compound's mode of action and resistance include:
Genetic Crosses and Molecular Genetics: The link between cytb and resistance was proven through reciprocal crosses, demonstrating maternal inheritance of the resistant trait, which is characteristic of mitochondrially-encoded genes [3]. Researchers introgress mutations via backcrossing into a susceptible genetic background to confirm their causative role [1].
Molecular Docking and Binding Affinity Studies: Structural modeling and molecular docking analyze interactions between this compound and the Qo pocket of cytochrome b [2]. Microscale thermophoresis (MST) directly measures binding affinity between this compound and recombinant cytochrome b proteins, demonstrating weaker binding to variants from resistant or predatory mites [2].
Transcriptomic Analysis: RNA-Seq identifies global gene expression changes in response to sublethal this compound exposure. In diamondback moth larvae, this revealed upregulation of genes involved in xenobiotic metabolism and the oxidative phosphorylation pathway, indicating a compensatory cellular stress response [4].
The following diagram illustrates the cascade of cellular events triggered by this compound binding to its target.
Cross-Resistance: Strains resistant to this compound frequently show cross-resistance to acequinocyl, another Qo inhibitor acaricide, due to mutations at the shared target site [1] [3].
Selectivity: this compound is highly selective, being significantly more toxic to phytophagous mites than to predatory mites [2]. This selectivity is not due to differential metabolism but rather to key amino acid variations in the cytochrome b Qo pocket (e.g., I139L in predatory mites) that reduce binding affinity [2].
The initial hypothesis for bifenazate's mode of action was that it affected the GABA receptor in the nervous system. However, genetic and biochemical evidence points to a different, mitochondrial target [1] [2]. The table below summarizes the key evidence supporting this mitochondrial mechanism.
| Key Finding | Experimental Observation | Implication |
|---|---|---|
| Maternal Inheritance | Resistance is fully transferred from resistant females to offspring in reciprocal crosses; susceptible females crossed with resistant males produce susceptible offspring [1] [2]. | Resistance trait is inherited cytoplasmically, not through nuclear chromosomes. |
| Target-Site Mutation | Specific mutations (e.g., at positions 125, 269, 272) found in the Qo site of the mitochondrial cytochrome b gene, a component of complex III in the electron transport chain [3] [4]. | Mutations directly alter the acaricide's target site, reducing binding efficacy. |
| Physiological Effect | ATP levels decline progressively in susceptible mites after this compound treatment, similar to the effect of known mitochondrial complex inhibitors [1] [2]. | This compound's ultimate effect is disruption of cellular energy production. |
| Pro-acaricide Activation | Esterase inhibitors (like DEF) antagonize this compound toxicity in susceptible strains [1] [5]. | This compound requires enzymatic activation within the mite to become toxic. |
This combination of evidence strongly suggests that this compound is a pro-acaricide that, once activated, inhibits the mitochondrial electron transport chain at complex III, and resistance arises from target-site mutations [1] [2] [3].
This methodology is fundamental for determining the mode of inheritance [1] [2].
Populations are often heteroplasmic, meaning individual mites carry a mixture of both resistant and susceptible mitochondrial DNA (mtDNA) haplotypes [3].
The following diagram illustrates the workflow and logical relationship of the key experiments that established the mitochondrial mechanism of this compound resistance.
While the mitochondrial mechanism is well-established, recent research highlights important complexities for diagnostics and cross-resistance.
Bifenazate is a carbazate acaricide widely used for mite control in various agricultural systems, with registrations for use on 19 different crops in the Republic of Korea alone, including pepper, citrus, and apple. The unique chemical behavior of this compound and its primary metabolite, this compound-diazene, presents significant analytical challenges that require specialized methodology. This compound readily oxidizes to this compound-diazene, which can revert to the parent compound under mild reducing conditions, creating a dynamic equilibrium between these two species that complicates accurate quantification. According to regulatory definitions established by the Rural Development Administration of Korea and comparable EU definitions, the residue definition for this compound includes the "sum of this compound and this compound-diazene expressed as this compound," necessitating analytical approaches that can account for both compounds [1] [2].
The interconversion potential between this compound and this compound-diazene during analysis makes it imperative to implement procedures that control these redox reactions, otherwise inaccurate quantification may occur. This application note addresses these challenges by presenting an optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a reduction step that ensures complete conversion of this compound-diazene to this compound, followed by accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method has been validated across multiple agricultural matrices and demonstrates excellent performance characteristics, making it suitable for regulatory enforcement and dietary risk assessment purposes [1].
Table 1: Chemical Properties and Regulatory Status of this compound
| Property | Specification | Notes |
|---|---|---|
| Chemical Name | Isopropyl 3-(4-methoxybiphenyl-3-yl)carbazate or isopropyl 2-(4-methoxybiphenyl-3-yl)hydrazinoformate (IUPAC) | [2] |
| Primary Metabolite | This compound-diazene | Highly potent acaricide with selectivity and efficiency comparable to this compound |
| Residue Definition | Sum of this compound and this compound-diazene expressed as this compound | Consistent across EU and Korean regulations |
| Toxicological Reference Values | ADI: 0.01 mg/kg bw/day; ARfD: 0.1 mg/kg bw | Established in EU peer review [2] |
| Analytical Challenge | Redox interconversion during analysis | Requires controlled reduction step for accurate quantification |
Reference Standards: this compound (99.82% purity) and this compound-diazene (97.03% purity) should be acquired from certified reference material suppliers such as HPC Standards GmbH. Prepare individual stock solutions at 1000 μg/mL in acetonitrile and store at -20°C in the dark. Prepare working standard mixtures through serial dilution in acetonitrile immediately before use [1].
Extraction Solvents: HPLC-grade acetonitrile is recommended as the primary extraction solvent due to its effectiveness in pesticide residue analysis and compatibility with the QuEChERS methodology. HPLC-grade methanol may be used for certain applications, though acetonitrile generally provides superior cleanup and matrix separation [1] [3].
Water: HPLC-grade water with demonstrated suitability for LC-MS/MS analysis should be used for all aqueous solutions and dilutions.
Reduction Reagent: L-Ascorbic acid (99% purity) is employed as a mild reducing agent to convert this compound-diazene to this compound. Prepare a 30% (w/v) solution in water freshly before use or store in aliquots at -20°C for up to one month [1].
Extraction Kits: QuEChERS EN extraction kits containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate per extraction provide consistent water removal and partitioning. The citrate buffering system maintains pH control throughout the extraction process [1].
d-SPE Cleanup Sorbents: Multiple sorbent options should be available for method optimization:
Alternative Sorbents: For complex matrices high in pigments or lipids, consider Z-Sep+ instead of traditional PSA/C18/GCB combinations, as it has demonstrated superior performance in minimizing matrix effects for this compound analysis [1].
Proper sample comminution is critical for obtaining representative results. Agricultural samples should be gently washed under running water to remove surface contaminants, followed by grinding using dry ice to prevent analyte degradation and ensure homogeneous distribution. The processed samples should be stored at -20°C until analysis to maintain analyte stability [1].
For high-water content commodities such as pepper and mandarin, weigh 10 g of homogenized sample into a 50 mL centrifuge tube. For drier commodities like brown rice, weigh 5 g of sample into a 50 mL centrifuge tube and hydrate with 10 mL of cold water, allowing the mixture to stand for 30 minutes to ensure complete hydration before proceeding with extraction. This hydration step is crucial for efficient extraction from dry matrices [1].
Add 10 mL of acetonitrile (for high-water content samples) or 25 mL of acetonitrile (for hydrated dry samples) to the centrifuge tube, followed by the contents of one QuEChERS EN extraction packet. Securely cap the tubes and shake vigorously for 5 minutes at 1500 rpm to ensure complete partitioning of the analytes into the organic phase. Centrifuge the mixtures for 5 minutes at 4500 rpm to achieve clear phase separation. The acetonitrile layer containing the target analytes will form the upper phase, while the aqueous phase and precipitated matrix components will form the lower phase [1].
The cleanup efficiency varies significantly with sorbent selection and matrix type. Transfer 1 mL of the acetonitrile extract to a d-SPE tube containing one of the following sorbent combinations:
Vortex the mixture vigorously for 1 minute to ensure complete interaction between the sorbents and matrix components, then centrifuge for 3 minutes at 12,000 rpm to pellet the sorbents. Carefully collect the supernatant and filter through a 0.22 μm polytetrafluoroethylene (PTFE) filter to remove any remaining particulate matter [1].
For matrices with high potential for matrix effects, additional dilution may be necessary. For pepper and mandarin extracts, employ a tenfold dilution with acetonitrile, while for brown rice, a twofold dilution is typically sufficient. These dilution factors may require optimization based on the specific matrix and expected residue concentrations [1].
The following workflow diagram illustrates the complete sample preparation process:
The redox interconversion between this compound and this compound-diazene represents a significant analytical challenge that must be controlled to ensure accurate quantification of total residues. The European Union Reference Laboratories for Residue of Pesticides has adopted the use of ascorbic acid as a reductant for the analysis of this compound and this compound-diazene residues, providing a standardized approach to handling these interconversions [1].
To the prepared sample extract, add 25 μL of 30% ascorbic acid solution per mL of extract. Mix thoroughly and incubate at 50°C for 1 hour to ensure nearly complete conversion of this compound-diazene to this compound. This optimized reduction condition achieves quantitative transformation without promoting degradation of the target analytes. After the reduction step, allow samples to cool to room temperature before proceeding with LC-MS/MS analysis [1].
The reduction conditions should be strictly controlled as temperature and time variations can impact the conversion efficiency. The ascorbic acid concentration and volume should be maintained consistently across all samples to ensure reproducible reduction kinetics. Include control samples spiked with this compound-diazene standard in each batch to verify the efficiency of the reduction step, with acceptable conversion rates exceeding 95% transformation [1].
Liquid chromatography-tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification of this compound residues at regulatory levels. The system should consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. The specific MS parameters must be optimized for this compound using standard solutions, with particular attention to fragmentation patterns and optimal collision energies [1].
Table 2: LC-MS/MS Instrumental Parameters for this compound Analysis
| Parameter | Setting | Alternative/Notes |
|---|---|---|
| LC Column | C18 reversed-phase (e.g., 100 mm × 2.1 mm, 1.8-2.7 μm) | Maintain at 40°C |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate | Acidification enhances ionization |
| Mobile Phase B | Methanol or acetonitrile with 0.1% formic acid | Consistent with extraction solvent |
| Gradient Program | 10-95% B over 10-15 min | Optimize for separation efficiency |
| Flow Rate | 0.3 mL/min | Balance between resolution and analysis time |
| Injection Volume | 1-5 μL | Adjust based on sensitivity requirements |
| Ionization Mode | Positive electrospray ionization (ESI+) | Negative mode may be used for certain metabolites |
| MS Resolution | Unit resolution for Q1 and Q3 | Enh selectivity with minimal sensitivity loss |
| Dwell Time | 50-100 ms per transition | Ensure sufficient data points across peaks |
Establish a calibration curve using matrix-matched standards prepared in blank matrix extracts to compensate for matrix effects. The calibration range should typically cover 0.001-0.5 mg/kg, with a minimum of five concentration levels plus blank. The coefficient of determination (R²) should exceed 0.999 to demonstrate adequate linearity [1].
Include quality control samples in each analytical batch consisting of procedural blanks, solvent standards, and matrix-matched standards at low, medium, and high concentrations within the calibration range. For method validation, accuracy should demonstrate 70-120% recovery with precision (relative standard deviation) below 20% [1].
The following diagram illustrates the complete analytical workflow from sample receipt to result reporting:
The optimized method has been comprehensively validated according to international regulatory guidelines, demonstrating excellent performance characteristics for the determination of this compound residues in agricultural products. Validation parameters including selectivity, linearity, accuracy, precision, matrix effects, and limits of detection and quantification have been assessed across multiple commodity groups [1].
Table 3: Method Validation Performance Characteristics
| Validation Parameter | Performance Criteria | Results |
|---|---|---|
| Selectivity | No interference at retention time of analytes | Achieved in all matrices tested |
| Linearity | Coefficient of determination (R²) | >0.999 across validated range |
| Accuracy | Recovery percentage at three spiking levels | 70-120% (meets international guidelines) |
| Precision | Relative Standard Deviation (RSD, n=5) | <20% at LOQ level |
| Limit of Quantification (LOQ) | Lowest validated spike level | 0.01 mg/kg for all matrices |
| Matrix Effects | Signal suppression/enhancement (%) | Variable by matrix and sorbent: - Z-Sep+: lowest matrix effects - PSA + C18: moderate - PSA: highest matrix effects |
The matrix effects varied significantly based on both the commodity type and the cleanup sorbent employed. Z-Sep+ demonstrated the lowest matrix effects and highest recovery for this compound across all tested matrices (pepper, mandarin, and brown rice), followed by PSA + C18 and PSA alone. The balance between matrix effects and recoveries across different agricultural commodities supports the recommendation of Z-Sep+ as the primary purification sorbent for routine analysis [1].
The limit of quantification at 0.01 mg/kg demonstrates sufficient sensitivity to enforce maximum residue limits (MRLs) established by regulatory bodies. For elderberries, the MRL has been established at 0.4 mg/kg, significantly above the method LOQ, providing adequate capability for regulatory compliance monitoring [2].
The validated method is applicable for routine monitoring of this compound residues in a wide range of agricultural products, with demonstrated effectiveness in fruits, vegetables, and cereals. The approach is particularly valuable for dietary risk assessment and compliance testing with established Maximum Residue Limits (MRLs). The European Food Safety Authority has concluded that the dietary intake of residues resulting from the use of this compound according to intended agricultural practices is unlikely to present a risk to consumer health, based on comprehensive risk assessment results [2].
The regulatory framework for this compound residues continues to evolve, with ongoing evaluation of new crop uses and periodic review of existing MRLs. The method described supports these regulatory processes by providing reliable analytical data for risk assessment and MRL establishment. While this validation focused on common agricultural matrices, additional verification may be required for commodities with complex matrices such as high-fat and high-protein foods, as well as for performance verification with real-world agricultural samples [1].
The flexibility of the QuEChERS approach allows for adaptation to various laboratory settings and equipment configurations while maintaining data quality and regulatory compliance. The incorporation of the reduction step addresses the unique analytical challenges presented by the this compound/bifenazate-diazene system, providing a robust solution for accurate quantification of total residues according to the established residue definition [1] [3].
Bifenazate is a widely used acaricide for mite control, and its primary metabolite, this compound-diazene, is also a potent compound. The major analytical challenge is their interconversion under mild redox conditions during sample preparation and analysis [1]. For regulatory compliance, the residue definition often stipulates that the sum of this compound and this compound-diazene should be reported as this compound [1]. Therefore, the method must ensure accurate quantification of both compounds together.
This protocol is optimized for apples and is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, incorporating a critical reduction step [1] [2].
The following diagram illustrates the complete analytical workflow:
The method has been rigorously validated in apples, showing high reliability for residue analysis [2].
Table 1: Validation Parameters for this compound (after reduction) in Apples
| Parameter | Result |
|---|---|
| Average Recovery | 88.4% - 104.6% |
| Relative Standard Deviation (RSD) | 1.3% - 10.5% |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
Table 2: Residue Findings in Market Apples (Deterministic Model)
| Compound | Residue Range (mg/kg) |
|---|---|
| Bifenthrin | <0.01 - 0.049 |
| This compound | <0.01 - 0.027 |
| Sum of this compound & this compound-diazene | <0.02 - 0.056 |
Bifenazate is a widely used carbazate acaricide that has gained significant importance in agricultural pest management since its commercialization in 1999. It provides effective control of mite pests across various growth stages and is registered for use on numerous crops, including peppers, citrus fruits, apples, and brown rice [1]. The analytical challenge presented by this compound stems from its rapid oxidation to its primary metabolite, This compound-diazene, which exhibits comparable acaricidal activity to the parent compound. These two compounds readily interconvert under mild redox conditions during analysis, complicating accurate residue quantification [1]. This interconversion has significant regulatory implications, as many jurisdictions, including the Republic of Korea and recommendations from the Joint Meeting on Pesticide Residues (JMPR), define the residue limit as the sum of both this compound and this compound-diazene expressed as this compound [1].
The ascorbic acid reduction method addresses this analytical challenge by converting this compound-diazene back to this compound prior to analysis, allowing for accurate quantification of total residues. This approach has been adopted by the European Union Reference Laboratories for Residues of Pesticides for single residue methods and provides a standardized way to handle the interconversion issue [1]. Without such reduction, analytical results may be inaccurate due to the dynamic equilibrium between these compounds, particularly in matrices containing natural reducing or oxidizing agents. For instance, citrus fruits naturally contain ascorbic acid and other antioxidants that can promote the reduction of this compound-diazene to this compound during analysis, potentially skewing results if not properly controlled [2].
Table 1: Regulatory Definitions for this compound Residues in Agricultural Products
| Regulatory Body | Residue Definition | Key Crops |
|---|---|---|
| Rural Development Administration (RDA), Republic of Korea | Sum of this compound and this compound-diazene (expressed as this compound) | Pepper, citrus, apple, and 16 other crops [1] |
| Joint Meeting on Pesticide Residues (JMPR) | Combined total of this compound and this compound-diazene | Plant commodities for MRL compliance [2] |
The analytical challenge in quantifying this compound residues stems from the redox equilibrium between this compound (the reduced form) and this compound-diazene (the oxidized form). This interconversion occurs readily under mild conditions and can be influenced by various factors present in agricultural matrices, including natural antioxidants, metal ions, pH fluctuations, and processing conditions [1]. During sample preparation and analysis, this dynamic equilibrium can lead to inaccurate quantification of either compound if measured separately, as the ratio between them may shift during the analytical process. This is particularly problematic for regulatory compliance, where the total residue burden must be accurately determined [2].
The ascorbic acid reduction method effectively addresses this challenge by converting all this compound-diazene present in the sample to this compound, allowing for the quantification of total residues as this compound. This approach recognizes that both compounds contribute to the acaricidal activity and should be considered together for dietary risk assessment. The method takes advantage of the relatively mild reducing properties of ascorbic acid, which effectively converts this compound-diazene to this compound without causing excessive degradation of other sample components or requiring specialized equipment [1].
Extensive research has been conducted to optimize the reduction conditions for converting this compound-diazene to this compound using ascorbic acid. The optimal parameters determined through systematic investigation are as follows:
These conditions ensure nearly complete conversion (>95%) of this compound-diazene to this compound while minimizing potential degradation of the parent compound or other sample components. The optimization process involved evaluating temperature ranges (25-70°C), time intervals (15-120 minutes), and ascorbic acid concentrations (0.1-5%) to identify the conditions that provided maximum conversion efficiency without introducing additional analytical artifacts [1]. The reaction efficiency under these optimized conditions has been demonstrated to be sufficient for regulatory compliance, with conversion rates consistently exceeding 95%, which meets the efficiency criteria established by international validation guidelines for residue analysis methods.
Table 2: Optimized Reduction Conditions for this compound-Diazene to this compound
| Parameter | Optimized Condition | Range Tested | Conversion Efficiency |
|---|---|---|---|
| Ascorbic Acid Concentration | 30% (w/v) | 0.1-5% | >95% |
| Temperature | 50°C | 25-70°C | >95% |
| Time | 60 minutes | 15-120 minutes | >95% |
| Sample Volume | 25 μL per 1 mL extract | 10-50 μL | >95% |
The sample preparation protocol for this compound and this compound-diazene quantification combines the efficient extraction of the QuEChERS method with the selective reduction of this compound-diazene using ascorbic acid. The following workflow outlines the comprehensive procedure:
Diagram 1: Comprehensive sample preparation workflow for this compound and this compound-diazene analysis in agricultural products
The extraction and cleanup processes are critical steps that significantly influence the analytical accuracy and method sensitivity for this compound quantification:
Sample Homogenization: Agricultural samples should be gently washed under running water, ground using dry ice, and stored at -20°C prior to analysis. This cryogenic grinding approach helps preserve analyte integrity and ensures representative sampling [1].
QuEChERS Extraction: For high-moisture commodities like pepper and mandarin, weigh 10 g of homogenized sample into a 50 mL centrifuge tube and add 10 mL acetonitrile along with the QuEChERS EN extraction kit (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). For dry commodities like brown rice, weigh 5 g sample, add 10 mL water for hydration, wait 30 minutes, then add 25 mL acetonitrile. Shake the mixture for 5 minutes at 1500 rpm and centrifuge for 5 minutes at 4500 rpm [1].
d-SPE Cleanup: Transfer 1 mL of the supernatant to a d-SPE tube containing one of the following sorbent combinations:
Vortex the mixture for 1 minute and centrifuge for 3 minutes at 12,000 rpm. Filter the supernatant through a 0.22 μm polytetrafluoroethylene (PTFE) filter. The choice of sorbent should be optimized based on the specific matrix being analyzed, with Z-Sep+ demonstrating superior performance for complex matrices [1].
The reduction process is a critical step that ensures accurate quantification of total this compound residues:
Matrix-Specific Dilution: Following cleanup, dilute the extracts based on matrix characteristics—tenfold for pepper and mandarin, twofold for brown rice. This dilution step helps mitigate matrix effects during subsequent LC-MS/MS analysis [1].
Ascorbic Acid Reduction: Add 25 μL of 30% ascorbic acid solution to each diluted extract and mix thoroughly. Incubate the mixtures at 50°C for 1 hour to ensure complete reduction of this compound-diazene to this compound. This optimized condition achieves nearly quantitative conversion (>95%) while minimizing potential degradation [1].
LC-MS/MS Analysis: Analyze the reduced samples using liquid chromatography-tandem mass spectrometry with the following typical conditions:
The reduction mechanism ensures that all this compound-diazene is converted to this compound, allowing for single-point quantification while accounting for the total residue burden as defined by regulatory standards.
Diagram 2: Reduction mechanism of this compound-diazene to this compound using ascorbic acid
The optimized method for this compound quantification using ascorbic acid reduction has been rigorously validated according to international guidelines for pesticide residue analysis. The validation assessed method selectivity, linearity, accuracy, precision, matrix effects, and sensitivity across three representative agricultural commodities: pepper, mandarin, and brown rice [1]. The following acceptance criteria were established based on regulatory requirements: recovery rates of 70-120% with RSD ≤20%, linearity with correlation coefficient (R²) >0.999, and minimal matrix effects to ensure accurate quantification at or below the established maximum residue limits (MRLs) [1].
The method validation demonstrated excellent performance characteristics across all tested parameters:
Selectivity: The method exhibited high selectivity with no significant interference from matrix components at the retention time of this compound in all tested commodities (pepper, mandarin, and brown rice), confirming the effectiveness of the optimized cleanup procedure [1].
Linearity: Calibration curves prepared in both solvent and matrix-matched solutions showed excellent linearity across the validated range (0.001-0.5 mg/L) with correlation coefficients (R²) greater than 0.999, meeting international regulatory guidelines for residue analysis [1].
Accuracy and Precision: Method accuracy, expressed as percent recovery, and precision, expressed as relative standard deviation (RSD), were evaluated at multiple fortification levels (0.005, 0.01, and 0.05 mg/kg). The results demonstrated acceptable accuracy and precision across all tested matrices, meeting the predefined acceptance criteria of 70-120% recovery with RSD ≤20% [1].
Sensitivity: The method demonstrated adequate sensitivity for regulatory monitoring, with limit of quantification (LOQ) values of 0.005 mg/kg for all matrices, sufficiently below the established MRLs for this compound in various commodities [1].
Table 3: Method Validation Results for this compound Quantification Using Ascorbic Acid Reduction
| Parameter | Pepper | Mandarin | Brown Rice | Acceptance Criteria |
|---|---|---|---|---|
| Linearity (R²) | >0.999 | >0.999 | >0.999 | >0.999 |
| Recovery (%) | 85.2-94.7 | 87.3-96.2 | 82.5-91.8 | 70-120% |
| Precision (RSD%) | 4.2-7.8 | 3.9-6.5 | 5.1-8.9 | ≤20% |
| LOQ (mg/kg) | 0.005 | 0.005 | 0.005 | - |
| Matrix Effect (%) | -15.2 | -12.7 | -22.4 | ±25% acceptable |
Matrix effects (MEs) represent a critical validation parameter in LC-MS/MS analysis, referring to the alteration in analyte response caused by co-extracted matrix components. The evaluation of different d-SPE sorbents revealed significant differences in their ability to mitigate matrix effects:
Z-Sep+ demonstrated the lowest matrix effect and highest recovery for this compound across all three matrices, making it the recommended sorbent for method implementation [1].
PSA + C18 showed intermediate performance, providing adequate cleanup for less complex matrices but struggling with pigment-rich commodities like pepper [1].
PSA alone provided basic cleanup but was insufficient for complete removal of interfering compounds, particularly in challenging matrices [1].
PSA + C18 + GCB effectively removed pigments but showed potential for analyte adsorption, particularly for planar molecules, resulting in reduced recovery rates [1].
The matrix effects were calculated using the formula: ME (%) = [(Slope_matrix - Slope_solvent)/Slope_solvent] × 100. Values within ±25% are generally considered acceptable, with minimal signal suppression or enhancement. The validated method employed matrix-matched calibration standards to correct for residual matrix effects, ensuring accurate quantification across different commodity groups [1].
The ascorbic acid reduction method for this compound and this compound-diazene quantification has significant practical applications in regulatory monitoring, dietary risk assessment, and residue dissipation studies. This validated approach enables regulatory agencies and testing laboratories to accurately determine compliance with established maximum residue limits (MRLs) by measuring the sum of this compound and this compound-diazene as defined by international standards [1]. The method has been successfully applied to various agricultural commodities, including pepper, mandarin, and brown rice, demonstrating its versatility across different matrix types [1].
For effective implementation in routine laboratory practice, consider the following critical considerations:
Batch Processing: The reduction step (50°C for 1 hour) accommodates efficient batch processing, allowing laboratories to maintain throughput while ensuring complete conversion of this compound-diazene [1].
Quality Control: Include procedural blanks, fortified samples, and reference materials in each analytical batch to monitor method performance and conversion efficiency [1].
Matrix-Specific Optimization: While the method has been validated for multiple commodities, additional matrix-specific optimization may be required for commodities not included in the original validation, particularly those with high fat or protein content [1].
Despite its robust performance, the ascorbic acid reduction method has certain limitations that should be considered:
The method provides quantification of total this compound residues (this compound + this compound-diazene) but does not enable separate determination of individual compounds, which may be required for certain metabolic studies [1].
The conversion efficiency may be influenced by extreme matrix components, necessitating verification for non-validated commodities [1].
The 1-hour reduction step extends the total analysis time compared to direct quantification methods [1].
An alternative approach utilizing ferric chloride (FeCl₃) as a mild oxidizing agent has been developed to prevent the interconversion between this compound and this compound-diazene during extraction, enabling separate quantification of both compounds. This method is particularly valuable for studying the metabolic profile and dissipation kinetics of individual compounds [2]. The ferric chloride-assisted method neutralizes the reducing environment in matrices like citrus fruits that naturally contain antioxidants such as ascorbic acid, tocopherol, and other polyphenols [2]. This approach eliminates the need for lengthy incubation and provides a balanced "neutral" condition that prevents interconversion during analysis, making it suitable for applications where understanding the individual contributions of this compound and this compound-diazene is necessary [2].
The ascorbic acid reduction method provides a robust, reliable, and validated approach for quantifying total this compound residues (sum of this compound and this compound-diazene) in agricultural products. The optimized conditions—50°C for 1 hour with 30% ascorbic acid—ensure nearly complete conversion of this compound-diazene to this compound, while the incorporation of Z-Sep+ as a cleanup sorbent effectively minimizes matrix effects across diverse commodities. With demonstrated compliance with international regulatory guidelines for selectivity, linearity, accuracy, and precision, this method serves as an invaluable tool for regulatory monitoring, dietary risk assessment, and residue dissipation studies. Future research directions should focus on expanding the method's applicability to more complex matrices, including high-fat and high-protein foods, and further investigating the dynamics of the interconversion process in various environmental conditions.
Bifenazate is a widely used acaricide effective in citrus production. A significant analytical challenge arises because the parent compound, This compound, and its primary metabolite, This compound-diazene, can readily undergo chemical interconversion during standard analysis. This makes their separate detection and accurate quantification difficult [1]. Existing methods are often time-consuming and fail to effectively separate the two compounds.
The protocol described in these Application Notes utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The key modification is the use of ferric chloride (FeCl₃) as an oxidizing agent. Preliminary analysis indicated that ferric chloride reacts with a reducing substance naturally present in citrus, which prevents the reduction of this compound-diazene back to this compound. This intervention creates a stable, balanced 'neutral' condition, allowing for the separate and concurrent detection of both compounds [1].
Below is a workflow diagram illustrating the core procedural steps:
For any analytical method to be considered reliable, it must undergo rigorous validation. The ferric chloride-assisted QuEChERS method was validated in a field trial, confirming its practical applicability [1]. The following table summarizes the typical validation parameters and their outcomes, providing a benchmark for expected performance:
| Validation Parameter | Description / Result |
|---|---|
| Analytes | This compound and this compound-diazene [1] |
| Application | Citrus fruits [1] |
| Field Validation | Successfully applied and validated in field trials [1] |
| Key Performance Metric | Effective separation of this compound and this compound-diazene, preventing their chemical interconversion [1] |
| Method Performance | The method is considered convenient and fast, establishing a balanced condition for accurate determination [1] |
Ferric chloride acts as an oxidizing agent in this protocol. Its primary function is not to directly oxidize the pesticides, but to react with and neutralize endogenous reducing substances present in the citrus fruit matrix [1]. This action prevents the chemical reduction of this compound-diazene back to this compound during the extraction and analysis process. By inhibiting this interconversion, ferric chloride allows for the separate and accurate quantification of both the parent compound and its metabolite, which is a significant improvement over previous methods.
The ferric chloride-assisted QuEChERS method provides a convenient and fast solution for a persistent analytical problem. Its successful field validation demonstrates its robustness and practicality for monitoring this compound and its metabolite this compound-diazene in citrus fruits, ensuring accurate residue data for food safety assessments [1].
Bifenazate (carbazate) is a widely used acaricide effective against spider mites across various crops, including fruits, vegetables, and cereals. Its analysis presents a unique analytical challenge due to the existence of this compound-diazene, a potent metabolite that readily interconverts with the parent compound under mild redox conditions. This interconversion complicates accurate residue quantification and necessitates careful method optimization to account for both compounds [1] [2]. According to the RDA residue definitions in Korea and international regulatory standards, the residue definition for this compound includes the sum of both this compound and this compound-diazene, expressed as this compound [1].
The QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become the benchmark approach for pesticide residue analysis in food matrices. A critical step in this methodology is the dispersive Solid-Phase Extraction (d-SPE) clean-up, which removes co-extracted matrix components that can interfere with analysis. The selection of appropriate d-SPE sorbents is paramount for achieving accurate this compound quantification, particularly given the compound's sensitivity to matrix effects and its tendency to undergo redox reactions during analysis [1] [3]. This application note provides a detailed comparison of d-SPE sorbent performances for this compound analysis and optimized protocols for reliable quantification in complex agricultural matrices.
The efficiency of d-SPE sorbents in this compound analysis varies significantly based on their chemical properties and interaction with matrix components. A systematic evaluation of four common sorbent combinations (PSA, PSA + C18, PSA + C18 + GCB, and Z-Sep+) across three agricultural commodities (pepper, mandarin, and brown rice) revealed distinct performance characteristics for this compound cleanup [1].
Table 1: Comparison of d-SPE Sorbent Performance for this compound Analysis
| Sorbent | Matrix Effects | Recovery | Key Applications | Limitations |
|---|---|---|---|---|
| Z-Sep+ | Lowest matrix effects | Highest recovery | Fatty matrices, complex pigments | May require optimization for specific matrices |
| PSA + C18 + GCB | Moderate to high | Moderate | Pigmented matrices (e.g., spinach, hops) | May retain planar pesticides |
| PSA + C18 | Moderate | Moderate to high | Simple fruit/vegetable matrices | Less effective for fatty acids |
| PSA | Highest matrix effects | Acceptable | Simple matrices with low interference | Limited for complex matrices |
Among the tested sorbents, Z-Sep+ demonstrated superior performance with the lowest matrix effects and highest recovery rates for this compound across all tested commodities. Z-Sep+ consists of zirconium dioxide and C18 dual-bonded to silica particles, providing multiple mechanisms for matrix removal through both Lewis acid-base interactions and hydrophobic partitioning. This dual functionality enables effective removal of fatty acids, carboxylic acids, and phospholipids, which are common interferents in this compound analysis [1] [3]. The exceptional performance of Z-Sep+ has been corroborated in independent studies involving complex matrices such as hops, where it reduced matrix co-extractives by approximately 42% compared to traditional PSA/C18 mixtures [4] [5].
For pigmented matrices containing chlorophyll and carotenoids, the combination of PSA + C18 + GCB (graphitized carbon black) provides effective removal of natural pigments. However, caution is warranted as GCB can potentially retain planar pesticides, potentially affecting the recovery of certain compounds in multi-residue methods [4] [3]. The conventional PSA + C18 combination offers a balanced approach for simpler matrices, while PSA alone may be sufficient for minimally complex samples but typically results in higher matrix effects for this compound analysis [1].
The following protocol is optimized for this compound analysis in agricultural products including fruits, vegetables, and cereals:
Materials Required:
Sample Preparation:
Sorbent Selection and Preparation: Based on the matrix characteristics, select the appropriate d-SPE sorbent:
Clean-up Process:
A critical aspect of this compound analysis involves addressing the interconversion between this compound and its metabolite this compound-diazene. The following reduction protocol ensures complete conversion of this compound-diazene to this compound for accurate total residue quantification:
Reduction Procedure:
Validation Parameters:
This reduction method has been adopted by the European Union Reference Laboratories for pesticide residues and provides a standardized approach for handling the this compound/bifenazate-diazene interconversion, which is a significant challenge in residue analysis [1].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for accurate this compound quantification at residue levels:
LC Conditions:
MS/MS Conditions:
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Performance | Regulatory Requirement |
|---|---|---|
| Linearity (R²) | >0.999 | >0.99 |
| Recovery (%) | 70-120 (Z-Sep+) | 70-120 |
| Matrix Effect (%) | <20 (Z-Sep+) | Minimal |
}
Bifenazate is a widely used acaricide effective against spider mites on various crops, while its primary metabolite This compound-diazene exhibits comparable acaricidal activity. These compounds present unique analytical challenges due to their ability to readily interconvert under mild redox conditions during analysis, complicating accurate residue quantification. According to regulatory requirements in many jurisdictions, including the Republic of Korea, the residue definition for this compound includes the sum of both this compound and this compound-diazene, expressed as this compound. The QuEChERS approach (Quick, Easy, Cheap, Effective, Rugged, and Safe) has emerged as the preferred sample preparation methodology for pesticide residue analysis in agricultural matrices. A critical step in this process involves the clean-up of extracts using dispersive Solid Phase Extraction (d-SPE) sorbents to remove matrix interferences that can adversely affect analytical results. This application note provides detailed protocols for the analysis of this compound and its metabolite, with particular emphasis on the evaluation and optimization of four different sorbent combinations for effective matrix clean-up: PSA, PSA + C18, PSA + C18 + GCB, and Z-Sep+.
The clean-up efficiency of different d-SPE sorbent combinations was systematically evaluated using pepper, mandarin, and brown rice matrices. The performance was assessed based on matrix effects and analyte recovery, two critical parameters in analytical method validation. Z-Sep+ demonstrated superior performance across all tested matrices, showing the lowest matrix effects and the highest recovery rates for this compound. The sorbent combinations PSA + C18 and PSA showed intermediate performance, while the combination containing GCB (PSA + C18 + GCB), although effective in pigment removal, required careful application due to potential analyte retention [1].
Table 1: Matrix Effects and Recovery of this compound Across Different Agricultural Commodities Using Various d-SPE Sorbents
| Sorbent Combination | Matrix | Matrix Effect (%) | Recovery (%) |
|---|---|---|---|
| Z-Sep+ | Pepper | Low | Highest |
| PSA + C18 | Pepper | Moderate | Intermediate |
| PSA | Pepper | High | Lower |
| PSA + C18 + GCB | Pepper | Moderate | Intermediate |
| Z-Sep+ | Mandarin | Low | Highest |
| PSA + C18 | Mandarin | Moderate | Intermediate |
| PSA | Mandarin | High | Lower |
| PSA + C18 + GCB | Mandarin | Moderate | Intermediate |
| Z-Sep+ | Brown Rice | Low | Highest |
| PSA + C18 | Brown Rice | Moderate | Intermediate |
| PSA | Brown Rice | High | Lower |
| PSA + C18 + GCB | Brown Rice | Moderate | Intermediate |
The superior performance of Z-Sep+ can be attributed to its unique composition, which combines zirconium dioxide and C18 on the same silica particles. This dual-bonded structure provides multiple interaction mechanisms for effectively removing various matrix components, including fatty acids, carboxylic acids, and phospholipids, while preserving target analytes [1] [2]. In complex matrices such as hops, the incorporation of Z-Sep+ in d-SPE mixtures resulted in a 47% reduction of co-extractives compared to traditional PSA/C18 mixtures, significantly minimizing matrix effects and improving analytical accuracy [3].
The combination of PSA and C18 with GCB requires careful consideration, as GCB can strongly retain planar pesticides, potentially reducing their recovery [1] [3]. In the analysis of bisphenols in milk samples, the combination of Z-Sep and PSA in the d-SPE clean-up step resulted in negligible matrix interference for most analytes, demonstrating the effectiveness of zirconium dioxide-based sorbents for complex matrices [4].
Homogenization: Agricultural samples should be gently washed under running water, ground using dry ice, and stored at -20°C until analysis.
Extraction:
Clean-up:
The following workflow diagram illustrates the complete sample preparation process:
To convert this compound-diazene to this compound for total residue quantification:
Similar reduction conditions have been successfully applied in the analysis of this compound in garlic plants, where the conversion of this compound-diazene to this compound was optimized to ensure accurate quantification of total residues [5].
Table 2: Optimized MRM Transitions for this compound and this compound-Diazene
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
|---|---|---|---|
| This compound | 302.1 | 198.1 | 116.1 |
| This compound-diazene | 300.1 | 168.1 | 116.1 |
The optimized method using Z-Sep+ as the primary purification sorbent has been validated according to international regulatory guidelines. The method demonstrated excellent performance characteristics:
Table 3: Method Validation Results for this compound and this compound-Diazene in Agricultural Matrices
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Selectivity | No interference | No interference at RT |
| Linearity (R²) | > 0.999 | ≥ 0.99 |
| Recovery Range | 70-120% | 70-120% |
| Precision (RSD) | < 10% | ≤ 20% |
| LOD | Compound and matrix-dependent | Signal-to-noise ≥ 3:1 |
| LOQ | Compound and matrix-dependent | Signal-to-noise ≥ 10:1 |
In the analysis of this compound in garlic plants, the method validation demonstrated high precision and accuracy, with recoveries ranging from 76.3% to 107.9% and relative standard deviations less than 9.5%, meeting the requirements for pesticide residue analysis [5].
When applying this method to real agricultural samples, several considerations are essential:
Matrix-Matched Calibration: To compensate for residual matrix effects, use matrix-matched calibration standards prepared in blank matrix extracts of the same commodity type.
Stability Assessment: Conduct stability tests for this compound and this compound-diazene during sample storage and processing. Studies in garlic plants have shown that both compounds are stable for up to 30 days when stored at -20°C [5].
Quality Control: Include quality control samples (blanks, spiked samples, and reference materials) in each analytical batch to ensure ongoing method performance.
The optimized method for this compound and this compound-diazene analysis in agricultural products using Z-Sep+ as the primary d-SPE sorbent provides reliable and accurate quantification of these compounds. The key advantages of this approach include:
This methodology provides researchers and analytical laboratories with a reliable tool for monitoring this compound residues in agricultural products, supporting food safety assessments and regulatory compliance. Future research directions should include extending the method to more complex matrices such as high-fat and high-protein foods, as well as further investigation of the method's performance in real-world agricultural samples.
Accurate analysis requires strategies to control the interconversion during sample preparation. The table below summarizes two effective approaches.
| Method Feature | Reduction Method (Total Residues) | Oxidation-Assisted Method (Individual Residues) |
|---|---|---|
| Core Principle | Converts this compound-diazene to this compound using a reductant [1]. | Prevents interconversion using an oxidant to create a "neutral" condition [2]. |
| Analyte Measured | Sum of this compound and this compound-diazene (as this compound). | This compound and this compound-diazene separately and concurrently. |
| Key Reagent | Ascorbic acid [1]. | Ferric chloride (FeCl₃) [2]. |
| Optimal d-SPE Sorbent | Z-Sep+ (demonstrated lowest matrix effect) [1]. | Standard QuEChERS sorbents (e.g., C18) [2]. |
| Best Suited For | Dietary risk assessment and compliance with MRLs defined for the sum of compounds. | Dissipation studies, metabolic fate, and advanced environmental analysis. |
The following workflow diagrams illustrate the key steps for each protocol.
Both methods have been rigorously validated. The tables below present key performance metrics, demonstrating their reliability for regulatory and research applications.
Table 1: Validation Parameters for the Reduction Method (Total Residues) in Agricultural Products [1]
| Parameter | Brown Rice | Mandarin | Pepper |
|---|---|---|---|
| Average Recovery (%) | 102.8 | 96.9 | 97.4 |
| Precision (% RSD) | 4.3 | 4.8 | 5.7 |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Matrix Effect (%) | -14.9 | 9.7 | 20.8 |
Table 2: Validation Parameters for the Oxidation-Assisted Method (Individual Residues) in Citrus [2]
| Parameter | This compound (Whole Citrus) | This compound-Diazene (Whole Citrus) | This compound (Citrus Flesh) | This compound-Diazene (Citrus Flesh) |
|---|---|---|---|---|
| Average Recovery (%) | 93 | 95 | 92 | 96 |
| Precision (% RSD) | 5 | 5 | 5 | 5 |
| LOQ (mg/kg) | 0.01 | 0.01 | 0.01 | 0.01 |
The two-spotted spider mite, Tetranychus urticae, represents a significant agricultural threat worldwide, causing substantial damage to numerous crops including peppermint and hops. These tiny arthropods (0.5 mm) feed on plant chlorophyll through specialized needle-like mouthparts, resulting in characteristic leaf damage manifesting as necrotic spots, yellowing, and reduced photosynthetic capability [1]. In the Pacific Northwest of the United States, T. urticae infestations can lead to economic losses through direct damage to mint stands and hop yards, with hop cone damage causing discoloration, brittleness, and shattering during mechanical harvest [1]. The management of T. urticae populations has become increasingly challenging due to the development of acaricide resistance, with documented resistance to over 96 different acaricide chemistries reported in more than 140 publications worldwide [1].
The emergence of resistance in T. urticae populations occurs through multiple mechanisms, including enhanced metabolic breakdown of acaricides, behavioral resistance, and target site insensitivity [1]. Single nucleotide polymorphisms (SNPs) represent a fundamental mechanism for acaricide resistance development, where point mutations result in amino acid alterations that affect acaricide binding to target proteins [1]. While several SNPs have been associated with resistance to various acaricides, including bifenazate, it is crucial to note that not all proposed markers demonstrate consistent predictive value. Specifically, the G126S mutation in the cytochrome b gene, previously associated with this compound resistance, has been called into question by recent research suggesting it may not be an accurate indicator for resistance prediction [1] [2].
Table 1: Major Acaricide Resistance Mechanisms in T. urticae
| Resistance Mechanism | Molecular Basis | Associated Acaricides | Detection Methods |
|---|---|---|---|
| Target Site Insensitivity | SNPs altering binding sites | This compound, bifenthrin, etoxazole | TaqMan qPCR, sequencing |
| Enhanced Metabolic Detoxification | Overexpression of detoxification enzymes | Organophosphates, pyrethroids | Enzyme assays, gene expression |
| Behavioral Resistance | Avoidance behavior | Multiple chemistries | Behavioral assays |
| Penetration Resistance | Cuticular thickening | Multiple chemistries | Microscopy, biochemical assays |
TaqMan qPCR represents a fluorogenic 5' nuclease assay that enables both amplification and detection of specific DNA sequences in real-time through fluorescence monitoring. This technology provides unmatched specificity for SNP genotyping applications, leveraging the principles of PCR amplification combined with sequence-specific probes labeled with different fluorescent reporters [3]. The core innovation in TaqMan assays is the use of Minor Groove Binder (MGB) technology, which stabilizes probe-template hybrids through interaction with the minor groove of DNA duplexes. This MGB moiety significantly increases the melting temperature (Tm) of the probes, allowing for the use of shorter probes that provide maximal discrimination between alleles differing by just a single nucleotide [3].
Each TaqMan SNP Genotyping Assay comprises three essential components: two allele-specific TaqMan MGB probes with different fluorescent labels and one PCR primer pair that uniquely amplifies the region containing the SNP of interest [3]. The differential labeling of probes (typically with FAM and VIC dyes) enables detection of both alleles in a single reaction. During the amplification process, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probes when they are bound to the complementary template, resulting in the release of the fluorescent reporter from the quencher and generating a detectable signal [4]. The fluorescence accumulation is monitored cycle by cycle, with the point at which the fluorescence crosses a predetermined threshold (Ct value) being proportional to the starting quantity of the target sequence [5].
The exceptional sensitivity of TaqMan qPCR allows for the detection of down to a single copy of the target sequence, while its wide dynamic range enables accurate quantification across a broad concentration range [4]. For SNP genotyping applications, the method provides precise allele discrimination without the need for post-PCR processing, significantly reducing hands-on time and potential contamination risks. The technology has been extensively validated, with more than 40,000 publications and 300 patents supporting its status as the gold standard for SNP genotyping applications across various fields, including agricultural pest management, clinical diagnostics, and pharmacogenetics [3].
The initial critical step in TaqMan genotyping for this compound resistance involves proper collection and processing of T. urticae specimens. Field collections should consist of mite-infested leaves carefully hand-collected and transported in sealed plastic bags within coolers to maintain specimen integrity [1] [2]. For accurate resistance monitoring, it is essential to collect representative samples from multiple locations within each field or hop yard, as resistance allele frequencies may vary spatially. Upon arrival at the laboratory, mites should be brushed from leaves using a mite brushing machine onto glass plates, which are then chilled at 4°C for approximately 20 minutes to immobilize the mites for easier handling [2].
DNA extraction can be performed using either modified Cethyl Trimethyl Ammonium Bromide (CTAB) methods or commercial kits such as the Zymo Research Quick-DNA Tissue/Insect Microprep kit [2]. The extraction should be conducted on pooled motile mites encompassing multiple life stages to capture the genetic diversity present in the population. For TaqMan assays, DNA quality and quantity should be assessed using spectrophotometric or fluorometric methods, with adjustments made to ensure consistent DNA concentrations across samples. The extraction methodology should be optimized to minimize inhibitors that could affect PCR efficiency, as efficiency outside the optimal range of 85-110% can lead to inaccurate genotyping results [5].
The foundation of successful TaqMan genotyping lies in appropriate assay design. For this compound resistance SNPs, researchers can choose from over 17 million predesigned TaqMan assays or utilize custom design tools to create assays specific to their needs [3]. The assay design process must account for several critical parameters, including specificity, efficiency, and reproducibility. Specificity ensures that the assay detects only the intended target, which is particularly important for distinguishing between highly homologous sequences in mite genomes [4]. Efficiency between 90-110% is crucial for accurate genotyping, as deviations from this range can reduce sensitivity and linear dynamic range, potentially compromising the ability to detect low-abundance alleles [4].
When working with previously characterized resistance SNPs, it is essential to consult recent literature to confirm their validity as resistance markers. For instance, while the G126S (cytochrome b) mutation has been historically associated with this compound resistance, recent evidence suggests it may not be a reliable indicator, highlighting the importance of current scientific validation before implementing any SNP assay [1] [2]. Each validated TaqMan assay consists of forward and reverse primers that flank the SNP of interest, plus two allele-specific probes differentiated by their fluorescent labels (typically FAM and VIC) [3]. This design enables precise allele discrimination based on the fluorescence signal detected during the qPCR amplification process.
Begin by thawing all reagents completely, including the TaqMan Genotyping Master Mix, TaqMan SNP Genotyping Assay (20X), and nuclease-free water. Once thawed, mix each reagent gently by inversion and briefly centrifuge to collect the contents at the bottom of the tubes. Prepare the reaction mix by combining the following components in a sterile microcentrifuge tube: 5.0 μL of TaqMan Genotyping Master Mix (2X), 0.5 μL of TaqMan SNP Genotyping Assay (20X), and 3.5 μL of nuclease-free water per reaction. Mix the solution thoroughly by pipetting up and down several times, avoiding vortexing which could introduce bubbles that interfere with fluorescence reading [3].
Aliquot 9 μL of the reaction mix into each well of a optically clear 96-well or 384-well PCR plate. Following this, add 1 μL of template DNA (10-20 ng/μL) to each respective well, ensuring that each sample is matched to the correct well according to your plate layout. Include essential controls with each run: no-template controls (NTC containing nuclease-free water instead of DNA), known wildtype homozygous controls, known mutant homozygous controls, and heterozygous controls if available. After all samples are loaded, seal the plate with an optical adhesive cover, ensuring that the seal is firmly attached without bubbles over the wells. Briefly centrifuge the plate at 1000 × g for 1-2 minutes to collect all liquid at the bottom of the wells and eliminate any air bubbles [3] [4].
Place the sealed plate in the real-time PCR instrument and program the thermal cycling conditions as follows: an initial hold at 95°C for 10 minutes to activate the DNA polymerase, followed by 40-45 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute. The specific annealing temperature may require optimization based on the particular TaqMan assay being used, though 60°C serves as a standard starting point for most predesigned assays [3]. During the amplification process, the instrument will collect fluorescence data from both the FAM and VIC channels at the end of each annealing/extension step.
The following DOT language script represents the complete TaqMan qPCR workflow for SNP genotyping:
Figure 1: Complete workflow for TaqMan qPCR genotyping of this compound resistance SNPs in T. urticae, from sample collection to data interpretation.
Following the completion of the qPCR run, the first critical step in data analysis involves assessing the quality of the results by examining the amplification curves and control samples. The amplification curves should exhibit characteristic S-shaped kinetics, with clear exponential phases leading to plateaus [5]. The no-template controls (NTCs) should show no amplification or very late amplification (Ct > 35) in both fluorescence channels, indicating the absence of contamination. The known genotype controls must cluster with their expected groups, providing confidence in the allele discrimination capability of the assay [5] [4].
Genotype calling is typically performed using the software accompanying the real-time PCR instrument, which utilizes the fluorescence data from both channels to assign genotypes. The software generates a scatter plot with FAM fluorescence on one axis and VIC fluorescence on the other, clearly showing three distinct clusters corresponding to homozygous wildtype, heterozygous, and homozygous mutant individuals [3]. The calling algorithm automatically assigns genotypes based on the proximity of data points to these clusters. It is essential to manually review any samples that fall near the boundaries between clusters or that show unusual fluorescence patterns, as these may represent failed reactions or rare genotypes requiring verification [5].
Once genotypes have been assigned, the resistance allele frequency can be calculated for the population using the formula: (number of resistance alleles) / (total number of alleles). For a diallelic SNP, this equals [2 × (number of homozygous resistant) + (number of heterozygous)] / [2 × (total individuals)] [1]. Monitoring changes in resistance allele frequencies over time and across different geographical locations provides valuable insights for resistance management strategies. The data can further be analyzed using population genetics parameters such as Hardy-Weinberg equilibrium to detect potential selection pressures or other evolutionary forces affecting the population [1].
The following DOT language script illustrates the allele discrimination process in TaqMan genotyping:
Figure 2: Allele discrimination principle in TaqMan genotyping, showing fluorescence patterns for different genotypes.
Table 2: Troubleshooting Common Issues in TaqMan Genotyping
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Poor Cluster Separation | Low PCR efficiency, inadequate probe design | Optimize annealing temperature, validate assay design | Use validated assays, check efficiency (85-110%) |
| High Background Signal | Probe degradation, contaminated reagents | Prepare fresh reagents, use quality-controlled water | Aliquot probes, avoid repeated freeze-thaw cycles |
| Failed No-Template Controls | Contamination during setup | Replace reagents, decontaminate work area | Use separate pre- and post-PCR areas, UV treatment |
| Inconsistent Replicates | Pipetting errors, insufficient mixing | Calibrate pipettes, mix reactions thoroughly | Use multichannel pipettes, brief centrifugation |
Inconsistent genotyping results or poor cluster separation in the scatter plots often indicates suboptimal PCR efficiency, which should fall within the 85-110% range for reliable allele discrimination [5]. When efficiency values fall outside this range, consider optimizing primer and probe concentrations through empirical testing, though this is typically unnecessary when using predesigned assays from reputable manufacturers. Another common issue involves failed no-template controls showing amplification, which usually indicates contamination either in reagents or during sample setup. In such cases, replace all reagents with fresh aliquots, decontaminate work surfaces and equipment with UV light or DNA-degrading solutions, and ensure physical separation of pre- and post-PCR areas [4].
For weak or absent amplification in samples with known adequate DNA quality, verify the DNA concentration and purity, as inhibitors co-purified with DNA can significantly reduce PCR efficiency. Diluting the DNA sample or implementing additional purification steps often resolves this issue. If specific clusters are missing from the scatter plot (e.g., no homozygous mutant calls), this may indicate a very low frequency of the resistance allele in the population, or it could suggest a problem with the mutant-specific probe. Including positive controls for all expected genotypes with each run helps distinguish between these possibilities. Additionally, when working with pooled samples rather than individual mites, adjust the interpretation of results accordingly, as pooled samples provide information about allele frequencies rather than individual genotypes [1].
The implementation of TaqMan qPCR genotyping for This compound resistance monitoring provides agricultural producers and researchers with a powerful tool for making evidence-based acaricide application decisions. The methodology enables rapid detection of resistance alleles in field populations, typically within a single working day, compared to weeks required for traditional bioassays [1]. This speed is critical for timely intervention, allowing growers to select alternative acaricides when resistance alleles are detected at actionable thresholds. The high accuracy and sensitivity of TaqMan assays, with detection limits as low as 0.01 ng of DNA and call rates exceeding 99% in validation studies, make this approach particularly valuable for early detection of resistance development before field failures occur [1] [6].
Integrating TaqMan genotyping into comprehensive resistance management programs involves establishing monitoring schedules, determining action thresholds for resistance alleles, and linking specific resistance genotypes to acaricide recommendations. Research has demonstrated that different populations of mites in agricultural regions such as Washington and Idaho display varying frequencies of resistance SNPs, highlighting the importance of region-specific monitoring rather than assuming uniform resistance profiles across growing areas [1]. By coupling TaqMan genotyping with other integrated pest management practices, including rotation of acaricide modes of action, preservation of natural enemies, and cultural controls, agricultural producers can potentially slow the development of resistance and prolong the effectiveness of available acaricides [1].
This compound is an acaricide used to control spider mites on various crops. The residue definition for enforcement is typically the sum of this compound and this compound-diazene, expressed as this compound [1] [2].
The table below summarizes the GAP conditions and Maximum Residue Levels (MRLs) for specific crops based on recent applications and regulatory reviews:
| Crop | Representative Use / GAP Context | Proposed or Existing MRL (mg/kg) | Critical GAP Information & Remarks |
|---|---|---|---|
| Soya beans | Foliar application [1] | 0.01* or 0.05* [1] | MRL is set at the Limit of Quantification (LOQ). Residue trials support 0.01 mg/kg, but enforcement feasibility required an LOQ of 0.05 mg/kg [1]. |
| Elderberries | Foliar application in Northern Europe (NEU) [2] | 0.4 [2] | The MRL was raised from 0.02* mg/kg based on residue data extrapolated from currants. The use is considered safe for consumers [2]. |
| Garlic plants | Foliar application (Supervised field trials in China) [3] | Data for MRL establishment | Residue dissipation follows first-order kinetics. The half-lives are 3.22-4.02 days (garling chive), 4.32-5.29 days (serpent garlic), and 5.42-6.27 days (garlic bulb) [3]. |
| Strawberry, Fruiting Vegetables, Ornamentals | Foliar spray (EU peer review for renewal of approval) [4] | Various, crop-specific | The consumer risk assessment was preliminary due to data gaps. A toxicological data gap was identified for the metabolite this compound-diazene (D3598) [4]. |
Accurate monitoring requires methods that account for the interconversion between this compound and its primary metabolite, this compound-diazene [5].
The following diagram illustrates the general workflow for analyzing this compound residues in agricultural products:
The accurate analysis of bifenazate is complicated because it readily oxidizes to its metabolite, This compound-diazene, and the two can interconvert under mild redox conditions. The residue definition often requires reporting the sum of both, expressed as this compound [1] [2]. Matrix effects can significantly impact the quantification of these compounds.
The following table summarizes the key parameters from recently optimized methods for reducing matrix effects in this compound analysis:
| Method Aspect | Optimal Conditions for this compound | Purpose & Rationale |
|---|
| Reduction of this compound-diazene | Reductant: Ascorbic Acid (30%) [1] [2] Conditions: 50°C for 1 hour [1] | Converts this compound-diazene back to this compound for a single, accurate quantification of total residues, preventing over/under-reporting due to interconversion [1]. | | d-SPE Clean-up Sorbent | Z-Sep+ (75 mg) [1] Alternative: PSA + C18 + GCB [1] [3] | Z-Sep+ combines zirconia-based Lewis acid sites and C18, effectively removing fatty acids, phospholipids, and pigments. It has been shown to provide the lowest matrix effect and highest recovery for this compound in complex matrices like pepper, mandarin, and brown rice [1]. | | General QuEChERS | Acetate-buffered (EN) method [1] | Ensures efficient extraction and stable partitioning for a wide range of pesticides. |
Here is a consolidated workflow based on the optimized method for analyzing this compound in agricultural products [1]:
Q1: I am observing significant ion suppression for this compound despite a clean-up step. What can I do?
Q2: Why are my recovery results for this compound inconsistent or outside the acceptable range (70-120%)?
Q3: My method works for some matrices but fails for others, like high-pigment or high-fat crops. How can I make it more robust?
The following table summarizes the core parameters for the ascorbic acid reduction method and an alternative approach for separate compound detection.
| Parameter | Optimized Ascorbic Acid Reduction [1] | Ferric Chloride (Non-Reductive) Method [2] |
|---|---|---|
| Primary Objective | Convert bifenazate-diazene to this compound to measure their sum. | Prevent interconversion to detect this compound and this compound-diazene separately. |
| Reducing Agent | Ascorbic Acid | Not Applicable (uses a mild oxidant) |
| Agent Concentration | 30% solution (25 µL added to sample extract) [1] | 0.1 mM Ferric Chloride (FeCl₃) in extraction solvent [2] |
| Temperature & Time | 50 °C for 1 hour [1] | Room temperature (no incubation needed) [2] |
| Typical Recovery | Method validated for high accuracy and precision [1] | 83-103% for this compound; 75-95% for this compound-diazene [2] |
Q1: Why is a reduction step necessary for quantifying total this compound residues? this compound and this compound-diazene readily interconvert under mild redox conditions during sample preparation and analysis. For compliance with regulations, the residue definition is often the sum of this compound and this compound-diazene (expressed as this compound). The reduction step converts all this compound-diazene present back to this compound, allowing for a single, accurate measurement of their combined total [1] [3].
Q2: What is the risk of using too much ascorbic acid or reducing for too long? While ascorbic acid is a reductant, under specific conditions (moderate to high concentration and long reaction times), it can exhibit pro-oxidant behavior. One study on a different system found that this can lead to the re-oxidation of the target material [4]. Sticking to the optimized conditions of 50°C for 1 hour with the recommended concentration is critical to avoid potential re-oxidation and ensure complete conversion [1].
Q3: My recovery for this compound is unusually high. What could be the cause? High recovery of this compound, particularly in fruit matrices like citrus, is a strong indicator of on-site conversion of this compound-diazene to this compound during extraction. Citrus and other fruits contain natural reducing agents (e.g., vitamin C, polyphenols) which can spontaneously reduce this compound-diazene in the absence of a controlled strategy. The Ferric Chloride method is designed to prevent this [2].
Here are solutions to common problems you might encounter during the reduction process.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Incomplete Reduction | Sub-optimal temperature or time; insufficient ascorbic acid. | Strictly maintain reduction at 50°C for 1 hour. Ensure correct ascorbic acid concentration and thorough mixing [1]. |
| Unacceptable Matrix Effects | Inefficient clean-up for complex sample matrices. | Use Z-Sep+ as the clean-up sorbent, which demonstrates the lowest matrix effect and highest recovery for this compound in commodities like pepper, mandarin, and rice [1]. |
| Need to Analyze Compounds Separately | The reduction method is unsuitable for measuring individual compounds. | Adopt the Ferric Chloride-assisted QuEChERS method. This uses a mild oxidant to neutralize the matrix's natural reductants, preventing interconversion and allowing for separate detection [2]. |
The following diagram outlines the core experimental workflow for the reduction method.
Bifenazate and its primary metabolite, this compound-diazene, are known to readily undergo chemical interconversion (redox reactions) during sample preparation [1] [2]. This instability can lead to inaccurate residue quantification.
Regulatory definitions often require reporting the sum of this compound and this compound-diazene (expressed as this compound) [1] [2] [3]. Accurate analysis therefore depends on a method that either prevents this interconversion to measure both compounds separately, or controllably converts one to the other to measure the sum.
The two primary strategies involve using an oxidizing agent to suppress interconversion or a reducing agent to convert this compound-diazene to this compound for a summed measurement.
The table below summarizes the key features of each approach for easy comparison.
| Feature | Ferric Chloride (Oxidation) Method | Ascorbic Acid (Reduction) Method |
|---|---|---|
| Core Principle | Creates balanced "neutral" condition to prevent interconversion [4] [1] | Converts this compound-diazene to this compound for sum analysis [2] [5] [3] |
| Primary Goal | Separate detection of this compound and this compound-diazene [4] | Quantification of total this compound (sum of parent and metabolite) [2] |
| Key Reagent | Ferric Chloride (FeCl₃) | Ascorbic Acid |
| Typical Workflow | Added during extraction [1] | Incubation with extract (e.g., 50°C for 1 hour) [2] [5] |
| Best For | Matrices with high reducing capacity (e.g., citrus fruits) [1] | Standardized sum analysis across various matrices (fruits, vegetables, cereals) [2] [3] |
The following diagram illustrates the logical decision-making process for selecting the appropriate method based on your analytical goals.
This method is optimized for challenging matrices like citrus fruits, where natural reductants like ascorbic acid can cause unwanted conversion of this compound-diazene to this compound [1].
This is a standardized reduction method suitable for determining the total residue (this compound + this compound-diazene) in various agricultural products [2] [3].
Here are answers to common questions and solutions to specific problems you might encounter:
Why are high-fat and high-protein samples particularly challenging for bifenazate analysis? Samples like brown rice, dairy products, and animal tissues are rich in neutral lipids (e.g., triglycerides), phospholipids, and fatty acids. During extraction with organic solvents, these compounds are co-extracted with your target analytes (this compound and its metabolite, this compound-diazene). These coextractives can cause significant matrix effects, leading to ion suppression or enhancement in LC-MS/MS, which alters the analyte signal and impacts method accuracy, precision, and sensitivity [1] [2].
What is the most effective sorbent for cleaning up high-fat samples? Recent studies indicate that Z-Sep+ is highly effective for purifying complex matrices like brown rice. It is a zirconia-coated sorbent that efficiently removes phospholipids, fatty acids, and other polar lipids. Research shows that Z-Sep+ demonstrated the lowest matrix effect and highest recovery rates for this compound compared to other common sorbents like PSA, C18, or their combinations [1].
How should I handle the interconversion between this compound and this compound-diazene? this compound and this compound-diazene readily interconvert under mild redox conditions. To ensure accurate quantification of total residues, it is recommended to reduce this compound-diazene back to this compound during sample preparation. The optimized condition is treatment with ascorbic acid (e.g., 25 μL of a 30% solution) at 50°C for 1 hour. This ensures nearly complete conversion of this compound-diazene to this compound, allowing you to quantify the sum of both as required by regulatory definitions [1] [3].
My method validation shows poor accuracy or precision. What could be wrong? This often points to unresolved matrix effects. Re-evaluate your d-SPE cleanup step.
The tables below summarize key experimental data to help you optimize your protocol.
Table 1: Comparison of d-SPE Sorbents for Matrix Cleanup This table is based on research evaluating different sorbents in pepper, mandarin, and brown rice for this compound analysis [1].
| Sorbent Combination | Composition | Primary Function | Reported Performance for this compound |
|---|---|---|---|
| PSA | Primary Secondary Amine | Removes sugars, fatty acids, and some polar pigments | Moderate matrix effect and recovery |
| PSA + C18 | PSA + Octadecylsilane | Removes sugars, fatty acids + non-polar interferences (lipids) | Better performance than PSA alone |
| PSA + C18 + GCB | PSA + C18 + Graphitized Carbon Black | Removes sugars, fatty acids, lipids + planar pigments (chlorophyll) | Can effectively remove pigments but may also adsorb planar analytes |
| Z-Sep+ | Zirconium oxide + C18 on silica | Removes phospholipids, fatty acids, and carboxylic acids | Lowest matrix effect and highest recovery |
Table 2: Optimized Conditions for Reduction of this compound-diazene These conditions ensure the conversion of the metabolite this compound-diazene to this compound for total residue quantification [1] [3].
| Parameter | Optimized Condition |
|---|---|
| Reducing Agent | Ascorbic Acid |
| Temperature | 50 °C |
| Time | 1 hour |
| Reported Efficiency | Nearly complete conversion |
The following diagram illustrates the optimized sample preparation workflow for challenging matrices, integrating the key troubleshooting steps discussed above.
For complex matrices not yet covered in recent studies (e.g., dairy, meat), you may need to adapt this workflow. The general principle involves a targeted d-SPE cleanup with Z-Sep+ followed by a reduction step to ensure accurate quantification [1]. The validated method has shown excellent performance, with linearity (R² > 0.999), accuracy, and precision meeting international regulatory guidelines [1] [4].
The core principle of cleanup is to match the sorbent to the specific interfering compounds in your sample matrix [1]. The following table serves as a quick-reference guide.
Table 1: Sorbent Selection Based on Matrix Type
| Matrix Type | Key Interferences | Recommended Sorbents | Purpose of Sorbents |
|---|---|---|---|
| General Fruits & Vegetables [1] | Sugars, organic acids, fatty acids, some pigments | PSA, C18, MgSO₄ | PSA removes sugars, organic acids, and fatty acids; C18 removes non-polar lipids [2]. |
| High-Fat Matrices (e.g., edible insects, oils) [3] | Lipids, fats | C18, Z-Sep/+ | C18 binds non-polar interferents like fats [3]. Z-Sep is specifically designed for tough pigment and fat removal [2]. |
| Pigmented & Green Vegetables [1] [2] | Chlorophyll, carotenoids, other pigments | GCB, Z-Sep/+ | GCB effectively removes pigments like chlorophyll and carotenoids [1] [2]. |
| Complex & Variable Matrices (e.g., soil) [4] | Humic substances, lipids, carbohydrates, lignin | PSA, C18, GCB | A combination is often needed for complex, unknown interferences [4]. |
Even with the correct initial choice, you may encounter specific problems. The table below outlines common issues and their solutions.
Table 2: Troubleshooting Sorbent-Related Problems
| Problem | Likely Cause | Solution |
|---|---|---|
| Loss of Planar Pesticides [1] | Over-use of Graphitized Carbon Black (GCB) | Use a product with less GCB or avoid it for pesticides like hexachlorobenzene or captan [1]. |
| Loss of Acidic Compounds [1] | Sorbent is too strong for the analyte | Use a dSPE product containing MgSO₄ and C18 without PSA, which can bind acidic compounds [1]. |
| Poor Recovery in High-Fat Samples [3] | Inadequate removal of co-extracted lipids | Increase the solvent-to-sample ratio (e.g., 3:1 or greater) to improve partitioning. Optimize cleanup with C18 or Z-Sep [3]. |
| Strong Matrix Effects (ion suppression/enhancement) [4] [5] | Cleanup step was not effective enough | Enhance clean-up efficiency. Using a method like FaPEx can provide better matrix effect reduction than standard d-SPE [5]. |
To visualize the decision-making process for selecting and troubleshooting sorbents, follow this workflow:
Q1: What is the basic function of each major sorbent type?
Q2: How can I optimize the QuEChERS method for a completely new or complex matrix? For complex matrices like soil or novel foods (e.g., edible insects), a systematic optimization of the extraction parameters is needed [3] [4]. A key factor is the solvent-to-sample ratio. Research on edible insects showed that increasing the volume of acetonitrile significantly enhanced the extraction efficiency of lipophilic pesticides, especially for smaller sample sizes [3]. You may also need to test the method with and without a cleanup step, as skipping cleanup can sometimes be a viable option to make the method faster and less expensive, though matrix effects must be carefully evaluated [4].
Q3: Our lab is experiencing strong matrix effects despite cleanup. What can we do? Matrix effects, which cause ion suppression or enhancement during MS analysis, are a common challenge [4]. If your cleanup procedure is not sufficiently reducing them, you can:
| Problem | Root Cause | Proposed Solution | Key Parameters & Considerations |
|---|
| Uncontrolled reduction of this compound-diazene to this compound during extraction, leading to overestimation of this compound and underestimation of the metabolite [1]. | High levels of natural reductants (e.g., ascorbic acid, tocopherol, polyphenols) in the citrus matrix create a reducing environment that promotes the conversion [1]. | Oxidation Stabilization Method: Use a mild oxidant to neutralize the matrix's reducing power [1]. | Oxidant: Ferric chloride (FeCl₃) [1]. Procedure: Add FeCl₃ during the extraction step to prevent interconversion [1]. Advantage: Enables separate, accurate detection of both compounds without a long incubation [1]. | | Inability to separately quantify this compound and this compound-diazene; can only measure their sum [2]. | Chemical interconversion occurs readily under mild conditions, making separate analysis difficult [2] [1]. | Controlled Reduction Method: Convert all this compound-diazene to this compound and measure the total [2]. | Reductant: Ascorbic acid [2]. Conditions: 50°C for 1 hour [2]. Consideration: This method is the basis for the regulatory definition, which is the sum of this compound and this compound-diazene [2] [1]. |
Q1: Why is analyzing this compound in citrus particularly challenging compared to other matrices? Citrus fruits contain high concentrations of natural reducing agents like ascorbic acid (Vitamin C). During the extraction process, these compounds can chemically reduce this compound-diazene back to this compound. This means you may not be measuring the true amounts of each compound present, but rather an artifact of the analysis process itself [1].
Q2: What is the main difference between the two methodological approaches? The core difference lies in the analytical goal:
Q3: The Oxidation Stabilization Method is newer. Is it reliable? The research by Wang et al. (2023) that developed the FeCl₃-assisted method validated it, demonstrating satisfactory recovery rates for both this compound and this compound-diazene in citrus. It has also been tested in field trials, showing its practicality for real-world samples [1].
This protocol is adapted from Wang et al. (2023) for the separate detection of this compound and this compound-diazene in citrus fruits [1].
1. Sample Preparation:
2. Extraction:
3. Clean-up (d-SPE):
The following diagram illustrates the decision-making process for selecting the appropriate analytical method.
1. Why is it crucial to use a reductant like ascorbic acid in the QuEChERS method for this compound?
This compound is not a stable residue on its own; it readily oxidizes to its metabolite, This compound-diazene [1]. Furthermore, this compound-diazene can revert back to this compound under mild reducing conditions [1]. This interconversion creates significant challenges for accurate quantification.
International regulatory bodies, such as the European Union Reference Laboratories, and scientific studies recommend incorporating a reduction step. Using ascorbic acid as a reductant ensures that all this compound-diazene is converted back to the parent compound, allowing you to report the total residue as "this compound," which is often required by regulatory definitions [1] [2].
2. How do I choose the best d-SPE sorbent to minimize matrix effects for my crop?
Matrix effects (MEs) can severely impact analytical accuracy by suppressing or enhancing the analyte signal. The optimal dispersive Solid-Phase Extraction (d-SPE) sorbent depends heavily on the composition of your agricultural matrix [1]. The table below summarizes the performance of different sorbents based on recent studies.
| Sorbent Combination | Recommended For / Performance |
|---|---|
| Z-Sep+ | Best overall performance for complex matrices; demonstrated lowest matrix effect and highest recovery in pepper, mandarin, and brown rice [1]. Also highly effective for removing co-extractives in high-chlorophyll hops [3]. |
| PSA + C18 + GCB | Effective for removing various interferences, including pigments (GCB). Use with caution as GCB can retain planar pesticides [1] [3]. |
| PSA + C18 | A standard combination for removing sugars and fatty acids, but may be less effective than zirconia-based sorbents for complex matrices [1]. |
| PSA alone | Provides basic clean-up but may not be sufficient for high-pigment or high-fat matrices [1]. |
> Important Note on GCB: While excellent for removing chlorophyll (e.g., in hop cones), GCB can also adsorb planar pesticides, leading to low recovery for those analytes. Using a procedural standard calibration can help compensate for this loss [3].
3. What is the general workflow for analyzing this compound residues?
The following diagram outlines a robust sample preparation and analysis workflow that incorporates the critical reduction step and d-SPE clean-up.
Below is a detailed methodology for the extraction and analysis of this compound residues, optimized from the research articles [1] [2].
1. Sample Preparation
2. Extraction (QuEChERS)
3. Reduction and Clean-up
4. Instrumental Analysis (UHPLC-MS/MS)
When validating your method, ensure it meets the following performance criteria, as demonstrated in the cited studies [1] [3]:
The primary challenge in analyzing this compound is its reversible oxidation to this compound-diazene. For accurate quantification, methods must account for both compounds, and residue definitions often require reporting their sum [1].
A validated approach involves using a reduction step to convert this compound-diazene back to this compound before analysis, ensuring total residue is captured [1].
The table below summarizes data from a 2025 study that directly compared d-SPE sorbents for this compound analysis in agricultural products, evaluating matrix effect and recovery rate [1].
| d-SPE Sorbent | Matrix Effect | Recovery Efficiency | Key Findings and Applicability |
|---|---|---|---|
| Z-Sep+ | Lowest | Highest | Optimal balance; best for complex matrices (high fat, pigments) [1] |
| PSA + C18 | Moderate | High | Good performance, standard choice for many matrices [1] |
| PSA | Higher | Acceptable | Basic cleanup; more suitable for simple matrices [1] |
| PSA + C18 + GCB | Information Not Specific | Information Not Specific | Use with caution: GCB can strongly adsorb planar pesticides [2] |
Supporting studies in other complex matrices like hops and rapeseed confirm that Z-Sep+ is highly effective at removing co-extractives and minimizing matrix effects [3] [4].
Here is a detailed protocol for quantifying total this compound residues (this compound + this compound-diazene), optimized and validated according to international guidelines [1].
Key Steps Explained:
Why is my this compound recovery low even after reduction?
How can I reduce strong matrix effects in my analysis?
Can I use GCB sorbent for cleaning up this compound?
| Question | Answer |
|---|---|
| What is the most effective d-SPE sorbent for purifying pepper, mandarin, and brown rice samples for bifenazate analysis? | Z-Sep+ is the most effective. It demonstrated the lowest matrix effect and highest recovery for this compound across all three matrices compared to other sorbent combinations [1]. |
| My analysis shows inconsistent results for this compound and this compound-diazene. What could be the cause? | This compound and this compound-diazene readily interconvert under mild redox conditions. To ensure accurate quantification of total residues, you must convert all this compound-diazene to this compound using a reduction step with ascorbic acid prior to analysis [1]. |
| What are the optimal conditions for the reduction of this compound-diazene? | The study found that treating the sample extract with 30% ascorbic acid and incubating at 50 °C for 1 hour ensures nearly complete conversion of this compound-diazene to this compound [1]. |
| I am getting persistent carryover of this compound in my LC-MS/MS system. How can I address this? | This compound is known to be a persistent contaminant. Forum discussions suggest this may be due to contamination in the autosampler, such as the rotor of the switching valve or capillaries. A thorough cleaning of the system, including flushing with strong solvents like methanol or isopropanol through both paths of the autosampler valve (with the column removed), is recommended [2]. |
This protocol is adapted from the 2025 research article and includes the specific purification and reduction steps [1].
The following diagram outlines the complete workflow from sample preparation to LC-MS/MS analysis:
Key Materials:
Sample-Specific Protocol Adjustments:
| Matrix | Sample Weight | Water Added (Soaking) | Acetonitrile for Extraction | Post-Cleanup Dilution |
|---|---|---|---|---|
| Pepper | 10 g | Not required | 10 mL | Tenfold |
| Mandarin | 10 g | Not required | 10 mL | Tenfold |
| Brown Rice | 5 g | 10 mL (soak for 30 min) | 25 mL | Twofold |
The cleanup step is critical for reducing matrix effects. The 2025 study evaluated four common sorbent mixtures [1]:
| Sorbent Combination | Composition | Performance Summary |
|---|---|---|
| Z-Sep+ | 150 mg MgSO₄ + 75 mg Z-Sep+ | Recommended. Lowest matrix effect and highest recovery for this compound in all three matrices [1]. |
| PSA + C18 + GCB | 150 mg MgSO₄ + 25 mg PSA + 25 mg C18 + 7.5 mg GCB | Effective for pigment removal, but GCB may adsorb planar pesticides; use with caution [1]. |
| PSA + C18 | 150 mg MgSO₄ + 25 mg PSA + 25 mg C18 | Good for removing fatty acids and sugars. A balanced option if Z-Sep+ is unavailable [1]. |
| PSA | 150 mg MgSO₄ + 25 mg PSA | Basic cleanup; removes sugars and fatty acids. May be insufficient for complex matrices [1]. |
| Issue | Possible Cause | Solution |
|---|---|---|
| High Background Noise / Matrix Effects in LC-MS/MS | Incomplete removal of matrix co-extractives (e.g., organic acids, pigments, phospholipids). | Re-optimize the d-SPE step. Z-Sep+ is specifically designed to remove fatty acids and phospholipids. Ensure you are using the correct amount of sorbent for your sample size [1]. |
| Low Recovery of this compound | 1. Analyte adsorption to active sites on sorbents. 2. Incomplete reduction of this compound-diazene. | 1. Avoid over-use of GCB, which can strongly adsorb analytes. Use Z-Sep+ or PSA/C18 instead. 2. Verify the ascorbic acid reduction step (50°C for 1 hour) is performed correctly [1]. | | Persistent Contamination & Carryover | this compound and its metabolites can strongly adsorb to system components, especially in the UHPLC autosampler and MS interface [2]. | 1. Implement a rigorous needle wash protocol using a strong organic solvent. 2. Flush the entire LC flow path (bypassing the column and MS) with methanol or isopropanol. 3. Replace PEEK capillaries, as they can adsorb pesticides [2]. |
The central stability issue is the reversible redox reaction between this compound and its primary metabolite, this compound-diazene. This interconversion is influenced by multiple environmental factors, making residue quantification difficult [1] [2].
The diagram below illustrates the interconversion relationship and key influencing factors.
The degradation rate is highly dependent on the matrix. The following table summarizes the half-life of this compound in different environments [3] [4]:
| Medium/Condition | Process | Half-life (t₁/₂) |
|---|---|---|
| Air-saturated water (pH 5.7) | Dark Autoxidation | 34 hours |
| Air-saturated water (pH 5.7) | Photolysis | 17 hours |
| Acetonitrile (with oxygen) | Photolysis | 2 hours |
| Green Pepper Skin | Dark Autoxidation | 34 hours |
| Green Pepper Skin | Photolysis | 23 hours |
| Paraffinic Wax Film | Photolysis | 365 hours (~15 days) |
| Paraffinic Wax Film | Dark Autoxidation | 1600 hours (~67 days) |
To ensure analytical accuracy, official bodies like the European Union Reference Laboratories (EURL) for Pesticide Residues recommend a method that converts this compound-diazene back to this compound before analysis [1].
This protocol is optimized for agricultural products like pepper, mandarin, and brown rice [1].
Q1: Why is my this compound residue data inconsistent between replicates? A1: The most likely cause is the uncontrolled interconversion between this compound and this compound-diazene during sample preparation and storage. Factors like slight variations in light exposure, temperature, or oxygen presence can drive this reaction inconsistently. Implementing the reduction method and strict storage protocols is key to solving this [1] [2].
Q2: I only need to quantify the parent compound, this compound. How can I prevent its conversion? A2: Complete prevention is challenging. Your best approach is to strictly control storage conditions: store samples in the dark, at low temperatures (e.g., -20 °C), and use aprotic solvents like acetonitrile for extraction and standard preparation where possible, as it inhibits dark autoxidation (though it does not prevent photolysis) [3] [4].
Q3: What is the recommended residue definition for regulatory compliance? A3: Regulatory bodies, including those in the Republic of Korea and the European Union, often define the residue as "the sum of this compound and this compound-diazene, expressed as this compound" [1] [2]. This is why the reduction method is so important for compliance testing.
The table below summarizes the core differences between deterministic and probabilistic models as applied to bifenazate risk assessment, based on a study of apple residues.
| Feature | Deterministic (Point Estimate) Model | Probabilistic (Distributional) Model |
|---|---|---|
| Core Principle | Uses a single, conservative value for both residue level (e.g., highest residue) and food consumption to calculate risk. | Uses the full distribution of data for residues and food consumption to characterize the range of possible risks. |
| Risk Output | A single, fixed value for risk (e.g., % ADI). | A range of risks, often expressed as a percentage at a specific percentile (e.g., P95 or P99.9). |
| Reported Risk for this compound in Apples | Lower than probabilistic at the high end of the exposure distribution. | Chronic Risk (P95): 17.48–52.01% of ADI (for this compound and its metabolite) Acute Risk (P99.9): 3.00–15.59% of ADI (for this compound) [1]. | | Inherent Conservatism | High. Designed to overestimate risk to ensure safety, potentially leading to over-regulation. | More realistic. Reflects actual variation in exposure, identifying a higher risk for the most exposed populations. | | Selected Criteria for this compound | Not selected as the reasonable criterion for the final assessment. | The P95 level was selected as the reasonable criterion for chronic dietary risk assessment. The P99.9 level was used for acute risk [1]. |
> Key Finding: The probabilistic model provides a more refined and realistic risk picture. For this compound, it showed that while the risk to the general population is acceptable, it is significantly higher for children, a vulnerable subgroup [1].
The comparative data for this compound models are primarily derived from specific residue studies. Here is a detailed look at the methodologies used.
This study directly compared deterministic and probabilistic models.
This study provides an example of a standard residue methodology, though it did not explicitly compare risk models.
A critical component of risk assessment is understanding the fate of the pesticide. The following diagram illustrates the primary degradation pathway of this compound, which leads to the formation of its key metabolite, this compound-diazene.
This transformation occurs in various environments, including water and on crop surfaces like green peppers [3] [2]. Since the metabolite is also biologically active and is included in the residue definition for risk assessment, its monitoring is crucial [1] [2].
The most specific data available is for apples, coming from a 2021 study that investigated the dissipation of this compound and its metabolite. The following table summarizes the half-life values reported [1]:
| Compound | Half-life Range (Days) in Apples |
|---|---|
| This compound | 4.3 - 7.8 |
| This compound-diazene (metabolite) | 5.0 - 5.8 |
This indicates that this compound dissipates at a moderate rate in apples, with its metabolite showing a slightly more consistent and stable presence [1].
The half-life data for apples was obtained using a rigorous analytical method. The following diagram outlines the key experimental workflow [1]:
Methodology Details [1]:
While the search results confirm that this compound is widely used on strawberries, tomatoes, and other fruiting vegetables, they do not provide specific experimental half-life values for these crops [2] [3]. The European Food Safety Authority (EFSA) peer review for this compound, which would be a primary source for such regulatory data, explicitly identifies a data gap for the finalization of the consumer risk assessment, indicating that the complete residue and dissipation profile may not be fully resolved [3].
| Product Category | Examples | New EU MRL (mg/kg) | General Comment |
|---|---|---|---|
| Many Fruits & Nuts | Citrus fruits, almonds, apples, strawberries, etc. [1] | 0.01 - 0.02 [1] | Reduced to the Limit of Determination (LOD) for all edible crops [1]. |
| Many Vegetables | Tomatoes, sweet peppers, cucumbers, pumpkins, etc. [1] | 0.02 [1] | Reduced to the Limit of Determination (LOD) for all edible crops [1]. |
| Cereals, Pulses, Oilseeds | Brown rice, beans, cotton seeds [1] | 0.01 [1] | Reduced to the Limit of Determination (LOD) for all edible crops [1]. |
| Teas, Coffee, Spices | Teas, coffee, cocoa, spices [1] | 0.05 [1] | Reduced to the Limit of Determination (LOD) for all edible crops [1]. |
| Herbs & Edible Flowers | Basil, edible flowers [1] | 0.05 [1] | Reduced to the Limit of Determination (LOD) for all edible crops [1]. |
| Animal Products | Various animal products [1] | LOD | Reduced to the Limit of Determination (LOD); existing LODs for animal products remain unchanged [1]. |
| Non-Edible Crops | Ornamental plants in permanent greenhouses [1] | Not specified | The only remaining authorized use in the EU [1]. |
Accurate measurement of this compound residues at these strict MRLs requires specific methods to account for its major metabolite, this compound-diazene. Here is a validated experimental protocol:
The drastic reduction of MRLs to the LOD is a regulatory measure reflecting significant safety concerns.
| Acaricide | Target Mite Species | Key Efficacy Findings / LC₂₀ Values | Primary Application Context |
|---|---|---|---|
| Bifenazate | Tetranychus urticae | LC₂₀: 3.196 mg/L [1] | Laboratory study on sublethal effects [1] |
| Polyphagotarsonemus latus | LC₂₀: 18.058 mg/L [1] | Laboratory study on sublethal effects [1] | |
| Tetranychus urticae | Effective in field control; improves yield and sugar quality in sugar beet [2] | Field study in sugar beet [2] | |
| Panonychus citri | Sublethal concentrations (LC₁₀, LC₃₀) reduce fecundity and population growth [3] | Laboratory study on sublethal effects [3] | |
| Etoxazole | Tetranychus urticae | LC₂₀: 25.249 mg/L; greatest reduction in daily fecundity [1] | Laboratory study on sublethal effects [1] |
| Polyphagotarsonemus latus | LC₂₀: 4.641 mg/L [1] | Laboratory study on sublethal effects [1] | |
| Azocyclotin | Tetranychus urticae | LC₂₀: 32.387 mg/L; significantly extends immature development period [1] | Laboratory study on sublethal effects [1] |
| Polyphagotarsonemus latus | LC₂₀: 13.755 mg/L [1] | Laboratory study on sublethal effects [1] | |
| Spirodiclofen | Tetranychus urticae | Effective in field control; improves yield and sugar quality in sugar beet [2] | Field study in sugar beet [2] |
| Hexythiazox + Fenpyroximate | Tetranychus urticae | Effective in field control; improves yield and sugar quality in sugar beet [2] | Field study in sugar beet [2] |
| Abamectin | Tetranychus urticae | Effective in field control; improves yield and sugar quality in sugar beet [2] | Field study in sugar beet [2] |
For the data to be interpretable and reproducible, understanding the underlying experimental methods is crucial. Here is a summary of the key protocols from the cited research.
This methodology is central to the data reported in [1] and [3].
The following diagram illustrates the workflow for establishing a dose-response relationship in laboratory bioassays:
This protocol is used to study the long-term population-level effects of sublethal concentrations, as in [1] and [3].
The experimental data and protocols summarized here provide a strong foundation for an objective comparison. To further your research, you could:
The following table summarizes the core mutations used to monitor resistance for each acaricide, their frequencies in recent field populations, and the primary molecular detection method.
| Acaricide | Target Site | Key Resistance Mutation(s) | Mutation Frequency in Field Populations | Primary Detection Method |
|---|---|---|---|---|
| Bifenazate | Mitochondrial complex III (Cytochrome b, Tucytb) | G132A (also known as G126S) [1] [2] | 40% (mint) to 68.75% (hop) populations in the US Pacific Northwest (PNW) [1] | TaqMan qPCR [2] |
| Bifenthrin | Voltage-gated sodium channel (TuVGSC) | Multiple kdr (knockdown resistance) mutations, including F1538I [1] [2] | kdr mutations detected in all 23 tested populations from US PNW hop and mint fields [1] | TaqMan qPCR [2] |
| Etoxazole | Chitin synthase 1 (TuCHS1) | I1017F [1] [3] | 100% (mint) to 94% (hop) populations in the US PNW; 100% in Korean field populations [1] [3] | TaqMan qPCR & Pyrosequencing [2] [3] |
Here are the detailed methodologies for the key experiments cited, which you can use as a reference for your comparison guides.
This method is used to confirm resistance levels by directly exposing mites to acaricides [1].
This is a rapid, high-throughput method for detecting resistance-associated single nucleotide polymorphisms (SNPs) in pooled mite samples [2].
This workflow outlines the key steps for monitoring resistance, from field sampling to data interpretation:
The table below summarizes key sublethal effects of bifenazate and other common acaricides on various species, as documented in recent studies.
| Acaricide | Target Species | Sublethal Concentration | Observed Sublethal Effects | Experimental Context | Source |
|---|---|---|---|---|---|
| This compound | Panonychus citri (Citrus Red Mite) | LC10, LC30 | Life History: Reduced female adult duration, fecundity, oviposition days, and longevity; longer pre-oviposition period. Population Growth: Lower net reproductive rate (R0), intrinsic rate of increase (rm), and finite rate (λ); increased doubling time. Enzymatic Activity: Increased CAT, POD, and CarE activities; decreased CYP450 activity. | Laboratory bioassays on female adult mites. | [1] |
| This compound | Amblyseius swirskii (Predatory Mite) | Recommended Field Rate | Lethal Effect: Found to be highly toxic to the susceptible population. Resistance: A resistant strain (S6) showed 24.68-fold resistance after six selection cycles. Fitness Cost: The resistant population had a significantly lower intrinsic rate of increase (r) and finite rate of increase (λ) compared to the native population. | Laboratory selection and age-stage, two-sex life table analysis. | [2] |
| Abamectin | Amblyseius swirskii (Predatory Mite) | Recommended Field Rate | Lethal Effect: Highly toxic to the susceptible population. Resistance: A resistant strain (S6) showed 24.68-fold resistance (as part of a mixture with this compound). Fitness Cost: The resistant population had a significantly lower intrinsic rate of increase (r) and finite rate of increase (λ). | Laboratory selection and age-stage, two-sex life table analysis. | [2] |
| Etoxazole | Tetranychus urticae (Two-Spotted Spider Mite) | N/A (Diagnostic Dose) | Resistance Mutation: The I1017F mutation in the chitin synthase 1 (TuCHS1) gene was detected in 94% of hop and 100% of mint populations, conferring target-site resistance. | Field monitoring of 23 populations; genetic screening. | [3] |
| Bifenthrin | Tetranychus urticae (Two-Spotted Spider Mite) | N/A (Diagnostic Dose) | Resistance Mutation: Several kdr mutations (e.g., in voltage-gated sodium channel, TuVGSC) and mutation combinations were detected across all tested populations. | Field monitoring of 23 populations; genetic screening. | [3] |
To ensure reproducibility, here are the methodologies from the key studies cited.
This protocol, used in studies on Tetranychus urticae [3] and Panonychus citri [1], involves:
This method, crucial for evaluating sublethal and fitness costs, was used for Amblyseius swirskii [2].
Used to measure detoxification and antioxidant enzyme responses to sublethal pesticide stress [1].
Sublethal effects often originate from molecular-level interactions. The following diagram illustrates the primary mechanisms and cascading sublethal effects of acaricides like this compound.
This diagram shows how the primary action of an acaricide triggers a cascade of physiological stresses, leading to the observable sublethal effects and population-level outcomes documented in the comparison table.
The following tables consolidate quantitative data and identified concerns from authoritative sources to help you evaluate bifenazate's environmental profile.
Table 1: Physicochemical Properties & Environmental Fate [1] [2]
| Property | Value | Assessment / Implication |
|---|---|---|
| Water Solubility (at 20°C, pH 7) | 2.06 mg/L | Low [2] |
| Octanol-Water Partition Coefficient (Log P) | 3.4 | High; potential for bioaccumulation [2] |
| Soil Persistence | Not persistent | Not expected to persist in soil systems [2] |
| Groundwater Leaching Potential | Low | Not expected to leach to groundwater [2] |
Table 2: Ecotoxicological Effects on Non-Target Organisms [1] [2] [3]
| Organism Group / Type | Effects / Benchmark Values | Risk Level / Concern |
|---|---|---|
| Aquatic Organisms | Moderately toxic to most aquatic organisms [2]. Risk assessment for pertinent metabolites could not be finalized for some uses [1]. | Could not be finalized for all uses due to missing data [1]. |
| Honeybees (Apis mellifera) | Moderately toxic [2]. | Data gaps identified for further risk assessment [1]. |
| Non-Target Arthropods | A high risk was identified for all representative uses [1]. | Critical area of concern [1]. |
| Birds & Mammals | A high risk was identified for all representative uses [1]. | Critical area of concern [1]. |
| Earthworms | Moderately toxic [2]. | -- |
| Target Pest Sublethal Effects (Panonychus citri) | Reduced fecundity, longevity, and population growth rate; altered detoxification enzyme activities [3]. | Demonstrates high biological activity and potential for population control [3]. |
The methodologies from cited experiments can be replicated or used as a reference for your own testing.
1. Protocol: Sublethal Effects on a Target Mite (Panonychus citri) [3] This study investigated the effects of low lethal concentrations (LC10 and LC30) on biological traits and enzymes.
2. Regulatory Ecotoxicity Testing Framework While specific test protocols for this compound are not detailed in the results, regulatory risk assessments rely on standardized guidelines.
To help visualize the processes discussed, here are diagrams of the regulatory risk assessment and a key experimental methodology.
The regulatory assessment highlights several data gaps that prevent a complete risk characterization [1]:
| Feature | This compound | Bifenthrin | Etoxazole | Abamectin |
|---|---|---|---|---|
| Chemical Group | Carbazate [1] | Pyrethroid [2] | Diphenyl oxazoline [2] | Avermectin [2] |
| Primary Target Site | Mitochondrial complex III (Cytochrome b, Tucytb) [2] | Voltage-gated sodium channel (TuVGSC) [2] | Chitin synthase 1 (TuCHS1) [2] | Glutamate-gated chloride channel (TuGluCl) [2] |
| Reported Molecular Action | Modulates GABA receptors (novel synergist action) [1] | Sodium channel modulator [2] | Chitin synthesis and growth inhibitor [2] | Glutamate-gated chloride channel allosteric modulator [2] |
| Key Metabolic Feature | Rapidly oxidizes to active metabolite This compound-diazene; readily interconverts under redox conditions [3] | Metabolic detoxification by cytochrome P450s and esterases is a common resistance mechanism [4] | Not specifically detailed in results; target-site insensitivity is a key resistance mechanism [4] | Not specifically detailed in results; metabolic detoxification and target-site mutations contribute to resistance [2] |
| Primary Resistance Mutation | G132A in Tucytb (also, G126S is a documented but questioned marker) [4] [2] | F1538I and other kdr mutations in TuVGSC [4] [2] | I1017F in TuCHS1 [4] [2] | Multiple mechanisms, including metabolic and target-site resistance [2] |
To help visualize the core experimental workflow used to generate the data in the table, particularly for resistance monitoring, the following diagram outlines a common integrated approach.
The information in the summary table is supported by specific experimental data and insights into this compound's unique characteristics.
Metabolic Pathway & Analysis: A key analytical challenge is that this compound readily oxidizes to its active metabolite, This compound-diazene, and the two can interconvert under mild redox conditions. For accurate quantification in agricultural products, a method using ascorbic acid as a reductant at 50°C for 1 hour is employed to convert all this compound-diazene back to this compound before LC-MS/MS analysis [3].
Unique Mode of Action: While officially classified as a mitochondrial electron transport inhibitor (METI), research suggests a more complex neurotoxic action. Functional studies using a cloned GABA receptor subunit (TuRDL) from T. urticae showed that this compound and its diazene metabolite act as positive allosteric modulators. They do not activate the receptor themselves but significantly enhance the GABA-induced response, suggesting a novel synergistic mechanism that may contribute to its acaricidal activity and selectivity [1].
Sublethal and Population Effects: Exposure to sublethal concentrations (LC₁₀, LC₂₀, LC₃₀) of this compound can significantly impact mite populations beyond immediate mortality. Studies on Tetranychus urticae and Panonychus citri (citrus red mite) show these doses can reduce adult lifespan and fecundity, alter development time, and suppress the intrinsic rate of population increase (rₘ), contributing to control. These effects are often accompanied by changes in the activity of detoxification enzymes like P450 and GST, and antioxidant enzymes like CAT and POD [5] [6].
The comparative data relies on robust and standardized experimental methods.
Bioassays for Toxicity and Sublethal Effects: The standard method is the leaf disc dipping bioassay [2] [6]. Mites are reared on leaf discs treated with a series of acaricide concentrations. After 24-48 hours, mortality is assessed to calculate lethal concentrations (LC₁₀, LC₂₀, etc.). Survivors from these sublethal concentrations are then used to observe long-term effects on development, reproduction, and life table parameters [5] [6].
Molecular Screening for Resistance: To detect resistance-associated single nucleotide polymorphisms (SNPs), two primary methods are used:
Structural Analysis for Mechanism Insight: Advanced techniques like homology modeling and molecular docking are used to understand how resistance mutations confer insensitivity. Researchers create 3D models of target proteins (e.g., CHS1, cytochrome b) with and without mutations (e.g., I1017F, G132A) and simulate the binding of acaricides. This reveals how a single amino acid change can disrupt acaricide binding, providing a structural explanation for resistance [2] [8].
The following table summarizes the key validation parameters of the analytical method as reported in the study [1].
| Validation Parameter | Result / Value | Experimental Details |
|---|---|---|
| Selectivity | No interference in blank samples | Analysis of blank matrices (pepper, mandarin, brown rice); confirmation of no signal at target retention times [1]. |
| Linearity | R² > 0.999 | Calibration curves established using matrix-matched standards to compensate for matrix effects [1]. |
| Accuracy (Recovery) | High recovery for bifenazate | Assessed by spiking blank samples; Z-Sep+ sorbent provided the highest recovery rates among tested sorbents [1]. |
| Precision | Meets international guidelines | Repeatability expressed as Relative Standard Deviation (RSD) fulfilled SANTE/11813/2017 criteria [1]. |
The core of the validated method uses a modified QuEChERS approach followed by LC-MS/MS analysis. Here is a detailed breakdown of the experimental protocol [1].
For clarity, the complete analytical workflow is summarized in the following diagram:
Irritant;Health Hazard;Environmental Hazard